2-Phenylethanol
Description
On the basis of the available data, the Expert Panel concludes that Phenethyl Alcohol is safe in cosmetic products in the present practices of use at concentrations of up to 1%.
An antimicrobial, antiseptic, and disinfectant that is used also as an aromatic essence and preservative in pharmaceutics and perfumery.
This compound has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNZCZEMHIOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9026342 | |
| Record name | 2-Phenylethanol | |
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Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Colorless liquid with a floral odor; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; mild, warm,rose, honey-like odour | |
| Record name | Benzeneethanol | |
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| Record name | Phenylethyl alcohol | |
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Boiling Point |
218.2 °C AT 760 MM HG, 219.00 to 221.00 °C. @ 760.00 mm Hg, 219 °C | |
| Record name | Phenylethyl alcohol | |
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| Record name | 2-PHENYLETHANOL | |
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Flash Point |
102 °C, 205 °F (96 °C) (Closed cup), 102 °C c.c. | |
| Record name | Phenylethyl alcohol | |
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Solubility |
2 ML DISSOLVE IN 100 ML WATER AFTER THOROUGH SHAKING; 1 PART IS CLEARLY SOL IN 1 PART OF 50% ALCOHOL; MISCIBLE WITH ALCOHOL, ETHER, SOL IN FIXED OILS & GLYCEROL; SLIGHTLY SOL IN MINERAL OIL, VERY SOL IN PROPYLENE GLYCOL, Miscible with chloroform., 16,000 mg/L in water @ 20 °C, 22.2 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2 (moderate), Slighty soluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 50% ethanol (in ethanol) | |
| Record name | Phenylethyl alcohol | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Phenethyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.0202 AT 20 °C/4 °C, 1.02 g/cm³, 1.017-1.020 | |
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| Record name | PHENETHYL ALCOHOL | |
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| Record name | Phenethyl alcohol | |
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| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.21 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
0.08 [mmHg], 8.68X10-2 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, Pa at 20 °C: 8 | |
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Impurities |
Common impurities are benzaldehyde, benzylacetone, 1-phenyl-2-propanol, and phenylacetaldehyde. | |
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Color/Form |
COLORLESS, VISCOUS LIQUID | |
CAS No. |
60-12-8, 1321-27-3 | |
| Record name | 2-Phenylethanol | |
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Melting Point |
-27 °C, -25.8 °C | |
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Foundational & Exploratory
The Biosynthesis of 2-Phenylethanol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethanol (2-PE) is a volatile organic compound renowned for its characteristic rose-like fragrance. In the plant kingdom, it plays a crucial role in attracting pollinators and defending against herbivores. Beyond its ecological significance, 2-PE is a valuable molecule in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the core biosynthetic pathways of this compound in plants, offering a resource for researchers and professionals in drug development and related scientific fields. The guide details the enzymatic steps, alternative routes, and quantitative data, alongside methodologies for key experiments.
Core Biosynthetic Pathway: From Shikimate to this compound
The journey to this compound begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. The primary precursor for 2-PE is L-phenylalanine. From L-phenylalanine, the main pathway proceeds through two key enzymatic steps.
1. The Shikimate Pathway and Phenylalanine Synthesis: The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate and erythrose 4-phosphate, into chorismate.[1][2] Chorismate is a critical branch-point metabolite that serves as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. The synthesis of L-phenylalanine from chorismate primarily proceeds via the arogenate route in plants.
2. Conversion of L-Phenylalanine to Phenylacetaldehyde: The first committed step in the primary 2-PE biosynthetic pathway is the conversion of L-phenylalanine to phenylacetaldehyde. This reaction is catalyzed by the enzyme Phenylacetaldehyde Synthase (PAAS) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3][4] In some plant species, this conversion can also be carried out by an Aromatic Amino Acid Decarboxylase (AADC) .[4][5] These enzymes catalyze a decarboxylation and oxidative deamination of L-phenylalanine.
3. Reduction of Phenylacetaldehyde to this compound: The final step is the reduction of phenylacetaldehyde to this compound, a reaction catalyzed by Phenylacetaldehyde Reductase (PAR) .[3] This enzyme utilizes NADPH as a cofactor to facilitate the reduction.
Core biosynthetic pathway of this compound in plants.
Alternative Biosynthetic Routes
Plants exhibit metabolic plasticity, and several alternative pathways for this compound biosynthesis have been identified, often coexisting with the core pathway. These alternative routes provide plants with the ability to modulate 2-PE production in response to developmental or environmental cues.
1. The Ehrlich Pathway: This pathway, well-characterized in yeast, is also present in some plants. It involves the transamination of L-phenylalanine to phenylpyruvate, catalyzed by an Aromatic Amino Acid Aminotransferase (AAAT) . Phenylpyruvate is then decarboxylated to phenylacetaldehyde by Phenylpyruvate Decarboxylase (PPDC) . The final reduction to this compound is catalyzed by PAR.[6]
2. The Phenylethylamine Pathway: In this route, L-phenylalanine is first decarboxylated to phenylethylamine by a specific Aromatic Amino Acid Decarboxylase (AADC) . Phenylethylamine is subsequently converted to phenylacetaldehyde by a Monoamine Oxidase (MAO) or a similar amine oxidase.[4][6] Phenylacetaldehyde is then reduced to this compound by PAR.
3. The Phenylacetaldoxime Pathway: This pathway involves the conversion of L-phenylalanine to phenylacetaldoxime, a reaction catalyzed by a cytochrome P450 enzyme of the CYP79 family . The subsequent steps to convert phenylacetaldoxime to phenylacetaldehyde are not yet fully elucidated but are hypothesized to involve a transoximase (TOX).
Alternative biosynthetic pathways for this compound in plants.
Quantitative Data on Key Enzymes and Metabolites
The efficiency of the this compound biosynthetic pathway is determined by the kinetic properties of its enzymes and the concentrations of its intermediates. The following tables summarize available quantitative data from various plant species.
Table 1: Kinetic Parameters of Key Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Plant Species | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference(s) |
| Phenylacetaldehyde Synthase (PAAS) | Petunia hybrida | L-Phenylalanine | 1.2 | - | - | [4][7] |
| Aromatic Amino Acid Decarboxylase (LeAADC1A) | Solanum lycopersicum | Tyrosine | 0.92 | 815 | 0.7 | [8] |
| Aromatic Amino Acid Decarboxylase (LeAADC1A) | Solanum lycopersicum | L-Phenylalanine | >10 | - | - | [8] |
| Aromatic Amino Acid Aminotransferase | Phaseolus vulgaris | L-Phenylalanine | 1.1 | - | - | [9] |
| Aromatic Amino Acid Aminotransferase | Phaseolus vulgaris | Phenylpyruvate | 0.28 | - | - | [9] |
Note: Data for all enzymes across all relevant species are not exhaustively available in the literature. This table represents a compilation of reported values.
Table 2: Metabolite Concentrations in the this compound Biosynthetic Pathway
| Metabolite | Plant Species | Tissue | Concentration | Reference(s) |
| This compound | Rosa x hybrida cv. H190 | Petals | ~0.5 µg/g fresh weight | [1] |
| This compound | Rosa x wichurana | Petals | ~28.9 µg/g fresh weight | [1] |
| Phenylacetaldehyde | Petunia hybrida | Petals | Variable, rhythmic emission | [6] |
| Phenylethyl alcohol glycosides | Petunia x hybrida | Petals | Increase with flower development | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
Protocol 1: Aromatic Amino Acid Decarboxylase (AADC) Activity Assay
This protocol is adapted from methodologies used for plant AADCs.[3][8]
Objective: To determine the enzymatic activity of AADC by measuring the product formed from an aromatic amino acid substrate.
Materials:
-
Recombinant or purified AADC enzyme
-
Substrate solution (e.g., 5 mM L-phenylalanine or L-tyrosine in buffer)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Pyridoxal-5'-phosphate (PLP) solution (1 mM)
-
Stop solution (e.g., 0.8 M formic acid)
-
HPLC or LC-MS/MS system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP, and the enzyme solution in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature (e.g., 25-37°C) for 5 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the reaction for a specific time period (e.g., 5-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of the stop solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the product (e.g., phenylethylamine) using HPLC or LC-MS/MS.
-
Quantify the product by comparing its peak area to a standard curve of the authentic compound.
-
Calculate the enzyme activity in units such as nmol of product formed per minute per mg of protein.
Workflow for Aromatic Amino Acid Decarboxylase (AADC) activity assay.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol is a generalized procedure based on methods reported for the analysis of plant volatiles.[1][10]
Objective: To identify and quantify this compound and its related volatile compounds in plant tissues.
Materials:
-
Plant tissue (e.g., flower petals)
-
Liquid nitrogen
-
Extraction solvent (e.g., dichloromethane or hexane)
-
Internal standard (e.g., naphthalene or a deuterated analog of 2-PE)
-
Anhydrous sodium sulfate
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5 or HP-5MS)
Procedure:
-
Sample Preparation:
-
Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.
-
Weigh a precise amount of the powdered tissue into a glass vial.
-
Add a known amount of the internal standard.
-
Add the extraction solvent and vortex thoroughly.
-
Incubate the mixture, then centrifuge to pellet the plant debris.
-
Transfer the supernatant to a new vial containing anhydrous sodium sulfate to remove any residual water.
-
Carefully transfer the dried extract to a GC vial.
-
-
GC-MS Analysis:
-
Injector: Set to a suitable temperature (e.g., 250°C) and operate in splitless or split mode.
-
Oven Temperature Program: A typical program might be: hold at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify this compound and other compounds by comparing their retention times and mass spectra with those of authentic standards and with libraries such as NIST.
-
Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard and a calibration curve constructed with authentic standards.
-
Workflow for GC-MS analysis of this compound.
Protocol 3: Heterologous Expression and Purification of a 2-PE Pathway Enzyme in E. coli
This protocol provides a general framework for the expression and purification of a His-tagged recombinant protein, which can be adapted for enzymes like PAAS or PAR.[5][7]
Objective: To produce and purify a recombinant enzyme from the this compound pathway for biochemical characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest with a His-tag (e.g., pET vector)
-
LB medium and appropriate antibiotic
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE materials for protein analysis
Procedure:
-
Transformation: Transform the expression vector into the E. coli expression strain.
-
Expression:
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for several hours at a suitable temperature (e.g., 18-37°C).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Lyse the cells by sonication.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Purification:
-
Equilibrate the Ni-NTA column with lysis buffer (without lysozyme and DNase).
-
Load the cleared lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
-
Analysis and Storage:
-
Analyze the purified protein by SDS-PAGE to assess purity and size.
-
Dialyze the purified protein into a suitable storage buffer and store at -80°C.
-
Workflow for heterologous expression and purification of a 2-PE pathway enzyme.
Conclusion
The biosynthesis of this compound in plants is a multifaceted process involving a core pathway and several alternative routes, highlighting the metabolic adaptability of plants. Understanding these pathways at a molecular and quantitative level is essential for applications in metabolic engineering to enhance the production of this valuable compound. The experimental protocols provided in this guide offer a foundation for researchers to investigate the enzymes and metabolites of the 2-PE pathway, paving the way for future discoveries and applications in drug development and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound in Rose Petals Is Linked to the Expression of One Allele of RhPAAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant phenylacetaldehyde synthase is a bifunctional homotetrameric enzyme that catalyzes phenylalanine decarboxylation and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound in roses as the dominant floral scent compound from L-phenylalanine by two key enzymes, a PLP-dependent decarboxylase and a phenylacetaldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Cloning Rosa hybrid phenylacetaldehyde synthase for the production of this compound in a whole cell Escherichia coli system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterologous protein expression in E. coli [protocols.io]
- 9. Heterologous protein expression in E. coli [protocols.io]
- 10. Elucidation of the biochemical pathway of this compound from shikimic acid using isolated protoplasts of rose flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shikimate Pathway: A Core Contributor to 2-Phenylethanol Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethanol (2-PE) is a valuable aromatic alcohol with a characteristic rose-like fragrance, widely utilized in the cosmetic, food, and pharmaceutical industries. While chemical synthesis from petroleum-derived feedstocks has traditionally dominated its production, there is a growing demand for "natural" 2-PE, driving research into biotechnological production methods. Microbial fermentation, leveraging the inherent metabolic pathways of various microorganisms, presents a promising and sustainable alternative. At the heart of de novo 2-PE biosynthesis lies the shikimate pathway, a central metabolic route for the production of aromatic amino acids and their derivatives.[1][2] This technical guide provides a comprehensive overview of the shikimate pathway's contribution to 2-PE synthesis, focusing on metabolic engineering strategies, quantitative production data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, a crucial precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[3][4] In the context of 2-PE production, the pathway is engineered to channel the metabolic flux towards phenylalanine, which is then converted to 2-PE via the Ehrlich pathway.[5][6] This typically involves the overexpression of key enzymes and the removal of regulatory bottlenecks to maximize the yield of the desired product.
Metabolic Engineering Strategies and Quantitative Production Data
Significant research efforts have been directed towards enhancing 2-PE production by engineering the shikimate pathway in various microbial hosts, including Escherichia coli, Saccharomyces cerevisiae, Kluyveromyces marxianus, and cyanobacteria. These strategies primarily focus on alleviating feedback inhibition of key enzymes and increasing the expression of pathway genes to pull the metabolic flux towards 2-PE.
A common target for genetic modification is the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which catalyzes the first committed step of the shikimate pathway. In many microorganisms, this enzyme is subject to feedback inhibition by aromatic amino acids.[1] The use of feedback-resistant (fbr) variants of DAHP synthase, such as AroGfbr from E. coli, has been shown to significantly increase the carbon flow into the pathway.[1]
Another critical control point is the branch point at chorismate. To direct the flux towards phenylalanine, the bifunctional enzyme chorismate mutase/prephenate dehydratase (encoded by pheA in E. coli) is often overexpressed, frequently in a feedback-resistant form (pheAfbr).[1] Furthermore, enhancing the expression of shikimate kinase (aroK) has been demonstrated to overcome potential bottlenecks in the pathway.[1]
The subsequent conversion of phenylpyruvate, an intermediate derived from the shikimate pathway, to 2-PE is accomplished through the enzymes of the Ehrlich pathway. This typically involves a decarboxylase (such as KivD) and an alcohol dehydrogenase (such as AdhA).[1]
The following tables summarize the quantitative data from various studies that have employed these metabolic engineering strategies to enhance 2-PE production.
| Host Organism | Key Genetic Modifications | 2-PE Titer (mg/L) | 2-PE Yield (mg/gDW or g/g glucose) | Reference |
| Synechococcus elongatus PCC 7942 (p120) | Overexpression of aroGfbr, pheAfbr, kivD, adhA | 119.5 | Not Reported | [1] |
| Synechococcus elongatus PCC 7942 (2PE_aroK) | Co-expression of aroGfbr, pheAfbr and overexpression of native aroK | 285 | 300 mg/gDW | [1][2] |
| Kluyveromyces marxianus | Refactored Shikimate pathway (KmARO4K221L, KmARO7G141S, KmPHA2) | 684 ± 73 | Not Reported | [7][8] |
| Kluyveromyces marxianus | Refactored Shikimate and Ehrlich pathways (overexpression of KmARO10, disruption of KmEAT1) | 766 ± 6 | Not Reported | [7][8] |
| Kluyveromyces marxianus (Fed-batch) | Best performing strain from above | 1943 ± 63 | Not Reported | [7] |
| Escherichia coli | Engineered Ehrlich pathway and enhanced shikimate pathway | 2810 | 0.14 g/g glucose | [9] |
| Enterobacter sp. CGMCC 5087 (modified) | Modification of the Shikimate pathway | 330 | Not Reported | [6] |
| E. coli (modified) | New metabolic pathway from Proteus mirabilis | 3210 | Not Reported | [6] |
| E. coli (modified with S. cerevisiae genes) | Introduction of a modified phenylpyruvate decarboxylase gene | 2500 | Not Reported | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the shikimate pathway and this compound synthesis.
DAHP Synthase Activity Assay (Spectrophotometric)
This assay measures the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase by quantifying the amount of DAHP produced. The product is oxidized with periodate, and the resulting β-formylpyruvate is reacted with thiobarbituric acid to form a colored adduct that can be measured spectrophotometrically.
Materials:
-
Phosphoenolpyruvate (PEP)
-
Erythrose-4-phosphate (E4P)
-
1,3-bis[tris(hydroxymethyl)methylamino]propane (BTP) buffer (100 mM, pH 7.5)
-
Enzyme extract or purified DAHP synthase
-
Periodic acid solution (0.2 M in 0.125 M H₂SO₄)
-
Sodium arsenite solution (0.5 M in 0.5 M Na₂SO₄)
-
Thiobarbituric acid solution (0.04 M, pH 7.0)
Procedure:
-
Prepare the reaction mixture in a final volume of 50 µL containing 3 mM PEP and the enzyme sample in 100 mM BTP buffer (pH 7.5).
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the reaction by adding E4P to a final concentration of 6 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 50 µL of the periodic acid solution.
-
Incubate at room temperature for 20 minutes.
-
Add 200 µL of the sodium arsenite solution to quench the excess periodate.
-
Add 1 mL of the thiobarbituric acid solution and heat at 100°C for 15 minutes.
-
Cool the samples to room temperature and measure the absorbance at 549 nm.
-
A standard curve using known concentrations of DAHP should be prepared to quantify the enzyme activity. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of DAHP per minute under the assay conditions.[7]
Shikimate Kinase Activity Assay (Spectrophotometric)
This assay determines the activity of shikimate kinase by coupling the production of ADP to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Materials:
-
Shikimic acid
-
ATP
-
MgCl₂
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Buffer (e.g., Tris-HCl, pH 7.8)
-
Enzyme extract or purified shikimate kinase
Procedure:
-
Prepare a reaction mixture containing the buffer, MgCl₂, shikimic acid, ATP, PEP, and NADH.
-
Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase.
-
Initiate the reaction by adding the enzyme sample containing shikimate kinase.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the shikimate kinase activity. The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) can be used to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative analysis of 2-PE in fermentation broths or other liquid samples.
Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[11] Isocratic or gradient elution can be used. Phosphoric acid or formic acid can be added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and other solid debris.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
For samples with high concentrations of 2-PE, dilution with the mobile phase may be necessary to fall within the linear range of the calibration curve.
-
For complex matrices, a liquid-liquid extraction step may be employed. For example, ethyl acetate can be used to extract 2-PE from the aqueous phase.[12]
Quantification:
-
Prepare a series of standard solutions of 2-PE of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples and determine the peak area for 2-PE.
-
Calculate the concentration of 2-PE in the samples using the calibration curve.
LC-MS/MS Analysis of Shikimate Pathway Intermediates
This advanced method allows for the sensitive and specific quantification of multiple intermediates within the shikimate pathway.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used depending on the polarity of the analytes.
-
Mobile Phase: Typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid or ammonium acetate.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for each shikimate pathway intermediate need to be determined and optimized.
Sample Preparation:
-
Quench the metabolism of the microbial cells rapidly, for example, by using cold methanol.
-
Extract the intracellular metabolites using a suitable solvent mixture (e.g., acetonitrile/methanol/water).
-
Centrifuge to remove cell debris.
-
The supernatant containing the metabolites is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
Visualizing the Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biochemical pathways and experimental procedures involved in 2-PE synthesis.
Caption: Engineered shikimate and Ehrlich pathways for this compound synthesis.
Caption: General experimental workflow for engineered 2-PE production and analysis.
Conclusion
The shikimate pathway is a cornerstone of metabolic engineering efforts for the de novo biosynthesis of this compound. By understanding the key enzymatic steps, regulatory mechanisms, and the interplay with downstream pathways like the Ehrlich pathway, researchers can devise effective strategies to enhance 2-PE production in various microbial hosts. The quantitative data presented herein demonstrates the significant improvements in 2-PE titers and yields that have been achieved through targeted genetic modifications. The detailed experimental protocols provide a practical guide for researchers to implement and validate their own engineering strategies. The continued exploration of the shikimate pathway's potential, coupled with advances in synthetic biology and fermentation technology, will undoubtedly pave the way for more efficient and sustainable biotechnological production of this valuable aromatic compound.
References
- 1. A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dcvmn.org [dcvmn.org]
- 3. sciepub.com [sciepub.com]
- 4. The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Activity Measurement for Shikimate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 11. academicjournals.org [academicjournals.org]
- 12. mdpi.com [mdpi.com]
physical and chemical properties of 2-phenylethanol
An In-depth Technical Guide to 2-Phenylethanol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the core (PEA), a primary aromatic alcohol with significant applications across the pharmaceutical, cosmetic, and flavor industries. The document details its structural characteristics, physicochemical parameters, and key chemical reactions. Furthermore, it outlines the principal synthetic methodologies, both chemical and biotechnological, and presents relevant experimental considerations. Safety, handling, and toxicological data are also summarized. This guide is intended for researchers, chemists, and professionals in drug development and formulation science who utilize or investigate this compound.
General Information and Identifiers
This compound, also known as phenethyl alcohol or benzyl carbinol, is an organic compound that is found widely in nature in the essential oils of various plants, including roses, carnations, hyacinths, and geraniums.[1][2] It is a colorless liquid renowned for its pleasant, floral rose-like odor.[1][3] Structurally, it consists of a phenethyl group (C₆H₅CH₂CH₂) attached to a hydroxyl (-OH) group.[1][3] Due to its desirable scent and antimicrobial properties, it is a common ingredient in perfumes, cosmetics, soaps, and food flavorings.[4][5]
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Phenethyl alcohol, Benzyl carbinol, Benzeneethanol[1][4][6] |
| CAS Number | 60-12-8[1][4] |
| Chemical Formula | C₈H₁₀O[1][3] |
| Molecular Weight | 122.16 g/mol [4] |
| EINECS Number | 200-456-2[7] |
| SMILES | c1ccc(cc1)CCO[1] |
| InChI Key | WRMNZCZEMHIOCP-UHFFFAOYSA-N[1] |
Physical Properties
This compound is a clear, colorless, and slightly viscous liquid at room temperature.[3] It possesses a characteristic mild, sweet odor of roses and an initially bitter, burning taste that becomes sweet, reminiscent of peach.[2]
| Property | Value | Conditions |
| Appearance | Clear, colorless liquid[2][3] | Standard |
| Melting Point | -27 °C (-17 °F; 246 K)[1][3] | |
| Boiling Point | 219-221 °C[1][3] | at 750 mmHg |
| 104 °C | at 14 mmHg | |
| 97.4 °C | at 10 mmHg | |
| Density | 1.020 g/mL[3] | at 20 °C |
| 1.017 g/cm³ | at 25 °C[1] | |
| Solubility | ||
| In Water | Slightly soluble (2 mL / 100 mL; 20 g/L)[1][3] | 20 °C |
| In Organic Solvents | Miscible with ethanol, ether, chloroform, glycerol, propylene glycol[3][7] | |
| Vapor Pressure | 1 mmHg | at 58 °C |
| Vapor Density | 4.21 (vs. air) | |
| Refractive Index | 1.5317[3][7] | at 20 °C (n20/D) |
| Flash Point | 102 °C (215.6 °F)[7] | Closed cup |
| log P (Octanol/Water) | 1.36[1] |
Chemical Properties and Reactivity
This compound is a stable compound but is sensitive to light and air.[7] It is incompatible with strong oxidizing agents and strong acids.[3][7] As a primary alcohol, it can undergo typical alcohol reactions, such as oxidation. Catalytic dehydrogenation can yield phenylacetaldehyde, while stronger oxidation (e.g., with chromic acid) produces phenylacetic acid.[3] It is stable in basic conditions, which makes it a suitable preservative in soaps.[1]
| Property | Value |
| pKa | 15.17 ± 0.10 (Predicted)[7][8] |
| Stability | Stable under normal conditions.[3][7] |
| Incompatibilities | Strong acids, strong oxidizing agents.[3][7] |
| Combustibility | Combustible liquid.[3][7] |
| Explosive Limit | 1.4 - 11.9% (V)[7] |
Key Reactions of this compound
The hydroxyl group of this compound can be oxidized to form an aldehyde and subsequently a carboxylic acid. This is a fundamental reaction pathway for aromatic alcohols.
References
- 1. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chembk.com [chembk.com]
- 8. This compound CAS#: 60-12-8 [m.chemicalbook.com]
The Multifaceted Biological Activities of 2-Phenylethanol and Its Derivatives: A Technical Guide for Researchers
For correspondence: [AI Assistant Contact Information]
Abstract
2-Phenylethanol (2-PE), a naturally occurring aromatic alcohol with a characteristic rose-like odor, and its synthetic and natural derivatives have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides an in-depth overview of the antimicrobial, antifungal, anti-inflammatory, and anticancer properties of these compounds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action, including key signaling pathways.
Introduction
This compound is a well-established compound in the fragrance and food industries. Beyond its organoleptic properties, a growing body of research has unveiled its potential as a bioactive molecule. This has spurred investigations into a wide array of its derivatives, with modifications to the phenyl ring and the ethanol side chain, to enhance potency and selectivity for various therapeutic targets. This guide will systematically explore the current state of knowledge on the biological activities of this compound and its derivatives, with a focus on their potential applications in medicine and biotechnology.
Antimicrobial and Antifungal Activity
This compound and its derivatives exhibit a broad spectrum of activity against various bacteria and fungi. Their primary mechanism of action is believed to involve the disruption of cell membrane integrity.
Quantitative Antimicrobial and Antifungal Data
The antimicrobial and antifungal efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC | Reference |
| This compound | Escherichia coli | ~15 mM | [1] |
| This compound | Candida albicans | 800-3,200 µg/mL | [2] |
| This compound | Candida africana | 800-3,200 µg/mL | [2] |
| Phenylacetic acid | Escherichia coli | ~20 mM | [1] |
| Phenylacetic acid | Ralstonia solanacearum | 25 µg/mL | [3] |
| Phenylacetic acid | Escherichia coli | 150 µg/mL | [3] |
| Phenyllactic acid | Escherichia coli | ~45 mM | [1] |
| Methyl phenylacetate | Escherichia coli | ~6.3 mM | [1] |
| Tyrosol | Escherichia coli | ~30 mM | [1] |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivative 6c | Candida albicans | 1.7 ± 1.4 µg/mL | [4] |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivative 6c | non-albicans Candida species | 1.9 ± 2.0 µg/mL | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Stock solution of the test compound (this compound or its derivative) in a suitable solvent (e.g., DMSO)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Microplate reader
Procedure:
-
Preparation of the Microtiter Plate: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution of the Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism in broth, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. Add 100 µL of the diluted inoculum to each well (except the sterility control).
-
Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[5][6][7][8]
Anti-inflammatory Activity
Certain derivatives of this compound have demonstrated anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO) and enzymes like cyclooxygenase (COX).
Quantitative Anti-inflammatory Data
The anti-inflammatory potential is often assessed by measuring the half-maximal inhibitory concentration (IC50) against specific enzymes or cellular responses.
| Compound Class | Assay | IC50 | Reference |
| Phenylethanoids | Nitric Oxide Production Inhibition (LPS-stimulated J774.1 cells) | 6.3-62.3% inhibition at 100-200 µM | [9] |
| Thiophene derivatives | COX-2 Inhibition | 5.45 µM (for compound 5b) | [10] |
| Thiophene derivatives | 5-LOX Inhibition | 4.33 µM (for compound 5b) | [10] |
| Alkaloids | COX-2 Inhibition | 13.46 ± 1.91 μM (for demethyleneberberine) | [11] |
| Alkaloids | 5-LOX Inhibition | 2.93 ± 0.81 μM (for demethyleneberberine) | [11] |
Experimental Protocol: COX-2 Inhibition Assay
This protocol outlines a common method to screen for COX-2 inhibitors.
Materials:
-
Recombinant human COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 2.0 M HCl)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) or LC-MS/MS for PGE2 quantification
Procedure:
-
Enzyme Preparation: In a microcentrifuge tube, combine the reaction buffer, heme, and the COX-2 enzyme solution.
-
Inhibitor Incubation: Add the test compound at various concentrations to the enzyme mixture. Include a vehicle control (solvent only). Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture. Incubate at 37°C for a short, specific time (e.g., 2 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a specific ELISA kit or by LC-MS/MS.
-
Calculation of IC50: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.[12][13]
Signaling Pathway: NF-κB in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. While direct inhibition of NF-κB by this compound is not extensively documented, many polyphenolic compounds, which share structural similarities, are known to modulate this pathway.[14][15]
Anticancer Activity
A number of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Data
The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound Class/Derivative | Cancer Cell Line | IC50 | Reference |
| Benzo[a]phenazine derivatives | HeLa (cervical cancer) | 1-10 µM | [16] |
| Benzo[a]phenazine derivatives | A549 (lung cancer) | 1-10 µM | [16] |
| Benzo[a]phenazine derivatives | MCF-7 (breast cancer) | 1-10 µM | [16] |
| Benzo[a]phenazine derivatives | HL-60 (leukemia) | 1-10 µM | [16] |
| Keto-sugar derivative (Compound 2) | A594 (lung cancer) | 0.24-0.56 µM | [17] |
| Keto-sugar derivative (Compound 2) | CNE2 (nasopharyngeal carcinoma) | 0.24-0.56 µM | [17] |
| Keto-sugar derivative (Compound 2) | HepG2 (liver cancer) | 0.24-0.56 µM | [17] |
| Keto-sugar derivative (Compound 2) | MCF-7 (breast cancer) | 0.24-0.56 µM | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compound (this compound derivative)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.[18][19][20]
Signaling Pathway: HIF-1α in Cancer
Phenylethanol glycosides, a class of derivatives, have been shown to enhance the effects of chemotherapy by targeting the HIF-1α (hypoxia-inducible factor 1-alpha) signaling pathway in the hypoxic tumor microenvironment.[21]
Biosynthesis of this compound: The Ehrlich Pathway
In microorganisms such as Saccharomyces cerevisiae, this compound is primarily synthesized from L-phenylalanine via the Ehrlich pathway.[22][23]
Conclusion
This compound and its derivatives represent a versatile class of compounds with a wide range of biological activities. Their antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by a growing body of quantitative data, highlight their potential for the development of new therapeutic agents and biotechnological applications. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising field. Future studies should focus on elucidating the structure-activity relationships of novel derivatives, exploring their in vivo efficacy and safety profiles, and further unraveling the molecular mechanisms underlying their diverse biological effects.
References
- 1. The Bacteriostatic Activity of this compound Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. goldbio.com [goldbio.com]
- 7. protocols.io [protocols.io]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide by phenylethanoids in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 18. researchhub.com [researchhub.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. Phenylethanol glycosides from Herba Cistanche improve the hypoxic tumor microenvironment and enhance the effects of oxaliplatin via the HIF-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During this compound Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]
Degradation of 2-Phenylethanol in the Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethanol (2-PE) is a naturally occurring aromatic alcohol with a characteristic rose-like fragrance. It is widely used in the fragrance, food, and cosmetic industries. Due to its widespread use and potential release into the environment, understanding its fate and degradation pathways is of significant importance. This technical guide provides an in-depth overview of the biotic and abiotic degradation of this compound in the environment, compiling key research findings, quantitative data, experimental protocols, and visual representations of the degradation pathways.
Microbial Degradation of this compound
Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of this compound in various environmental compartments. The primary mechanism of microbial degradation involves enzymatic transformations that convert this compound into less complex and readily metabolizable compounds.
Bacterial Degradation
Pseudomonas species are well-known for their metabolic versatility and ability to degrade a wide range of aromatic compounds, including this compound.
1.1.1. Degradation Pathway in Pseudomonas putida
In Pseudomonas putida, the degradation of this compound proceeds through its oxidation to phenylacetic acid, which then enters the central metabolism via the phenylacetyl-CoA catabolon.[1] The initial oxidation steps involve a two-component signal-transducing system and quinoprotein alcohol dehydrogenases.[1]
The key steps are:
-
Oxidation to Phenylacetaldehyde: this compound is oxidized to phenylacetaldehyde. This reaction is catalyzed by a quinoprotein alcohol dehydrogenase.[1]
-
Oxidation to Phenylacetic Acid: Phenylacetaldehyde is further oxidized to phenylacetic acid by an aldehyde dehydrogenase.[1]
-
Activation to Phenylacetyl-CoA: Phenylacetic acid is then activated to phenylacetyl-CoA, which is a central intermediate that is further metabolized.
Fungal Degradation
Fungi, particularly species of Aspergillus, Beauveria, and Rhizopus, have been shown to effectively biotransform this compound into various hydroxylated derivatives.[1]
1.2.1. Biotransformation by Aspergillus niger
Aspergillus niger is capable of hydroxylating this compound to produce valuable compounds such as (S)-1-phenylethane-1,2-diol and 4-hydroxyphenylacetic acid.[1][2] The bioconversion often involves cytochrome P450 monooxygenases.
1.2.2. Biotransformation by Beauveria bassiana and Rhizopus arrhizus
Studies have shown that Beauveria bassiana can convert this compound to (R)-1-phenylethane-1,2-diol.[1] Rhizopus arrhizus has been observed to produce a racemic mixture of 1-phenylethane-1,2-diol and tyrosol from this compound.[1]
Yeast Degradation via the Ehrlich Pathway
Yeasts, such as Saccharomyces cerevisiae, metabolize L-phenylalanine to this compound via the Ehrlich pathway.[2][3][4] While this is a production pathway, the enzymes involved can also participate in the further metabolism of this compound under certain conditions. The pathway involves three main steps: transamination, decarboxylation, and reduction.[2][3][4]
Abiotic Degradation of this compound
Abiotic degradation processes, which do not involve microorganisms, also contribute to the removal of this compound from the environment. These processes are primarily driven by chemical reactions such as oxidation and photodegradation.
Oxidation Reactions
2.1.1. Reaction with Hydroxyl Radicals
Hydroxyl radicals (•OH) are highly reactive species present in the atmosphere and aquatic environments. They can initiate the degradation of organic compounds, including this compound. The reaction of •OH with this compound can lead to the formation of various oxidation products. The rate constant for the reaction of hydroxyl radicals with phenol-related pollutants is on the order of 10^9 to 10^10 M⁻¹s⁻¹.[5]
2.1.2. Fenton and Photo-Fenton Oxidation
Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) and the photo-Fenton process (Fenton's reagent with UV light) are advanced oxidation processes that generate hydroxyl radicals and can effectively degrade this compound.[6][7] The degradation proceeds through a series of oxidation steps, ultimately leading to the mineralization of the organic compound to carbon dioxide and water.
Photodegradation
Photodegradation involves the breakdown of chemical compounds by light energy. This compound can undergo direct photolysis, although the rate is generally slow. The presence of photosensitizers or photocatalysts can significantly enhance the degradation rate.
2.2.1. Photocatalytic Degradation
Semiconductor photocatalysts, such as titanium dioxide (TiO₂) and cadmium-based metal-organic frameworks (MOFs), can be used to degrade this compound under UV or visible light irradiation.[8] The process involves the generation of electron-hole pairs in the photocatalyst, which then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, that attack the this compound molecule. The photocatalytic oxidation of a similar compound, 2-phenoxy-1-phenylethanol, has been shown to yield products like phenol and acetophenone.[8]
Quantitative Data on this compound Degradation
The following tables summarize quantitative data from various studies on the microbial and abiotic degradation of this compound.
Table 1: Microbial Biotransformation of this compound
| Microorganism | Substrate Concentration | Product(s) | Product Yield/Concentration | Reference |
| Aspergillus niger CMICC 298302 | 6 g/L L-phenylalanine | This compound | 1375 mg/L | [2][9] |
| Beauveria bassiana DSM 1344 | 600 mg this compound in 600 mL medium | (R)-1-phenylethane-1,2-diol | 28.8 mg | [1] |
| Rhizopus arrhizus DSM 1185 | 60 mg this compound in 50 mL medium | 1-phenylethane-1,2-diol, Tyrosol | 1.85 mg of product mixture | [1] |
| Saccharomyces cerevisiae | Not specified | This compound | - | [2][3][4] |
Table 2: Abiotic Degradation of this compound Analogs
| Degradation Method | Compound | Conditions | Key Products | Conversion/Yield | Reference |
| Photocatalytic Oxidation | 2-Phenoxy-1-phenylethanol | Cd-MOF/S/Ni–NiO catalyst | Phenol, Acetophenone, 2-Phenoxy-1-phenylethanone | Almost complete conversion; 30% Phenol, 32% Acetophenone, 62% 2-Phenoxy-1-phenylethanone | [8] |
| Photo-Fenton | Phenol (model compound) | Fe²⁺/H₂O₂/UV | Catechol, Hydroquinone, p-Benzoquinone, Organic acids | Variable, dependent on conditions | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Microbial Biotransformation of this compound
Objective: To assess the biotransformation of this compound by a fungal strain.
Materials:
-
Fungal strain (e.g., Aspergillus niger)
-
Potato Dextrose Agar (PDA) for fungal cultivation
-
Biotransformation medium (e.g., sterile distilled water)
-
This compound (substrate)
-
Conical flasks (250 mL)
-
Shaker incubator
-
Filtration apparatus
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cultivation of Microorganism: Inoculate the fungal strain onto PDA plates and incubate at 25°C for 4 days until sporulation.
-
Preparation of Inoculum: Prepare a spore suspension from the sporulated culture.
-
Biotransformation Setup: Transfer a defined volume of the spore suspension to a conical flask containing the biotransformation medium. Add a specific amount of this compound as the substrate (e.g., 15 mg, 30 mg, or 60 mg in 50 mL).
-
Incubation: Incubate the flasks on a shaker at a specified speed (e.g., 135 rpm) and temperature (e.g., room temperature) for a defined period (e.g., 1-5 days).
-
Sampling and Extraction: At regular intervals, withdraw samples from the flasks. Separate the biomass from the culture medium by filtration. Extract the filtrate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract using GC-MS to identify and quantify the remaining this compound and its biotransformation products.
GC-MS Analysis of this compound and its Metabolites
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
GC Conditions (example):
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 min
-
Ramp at 20°C/min to 250°C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Splitless or split (e.g., 20:1)
MS Conditions (example):
-
Ion Source Temperature: 200°C
-
Transfer Line Temperature: 250°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-600 amu
Procedure:
-
Sample Preparation: Prepare standards of this compound and expected metabolites of known concentrations in the extraction solvent. Prepare the extracted samples from the degradation experiments.
-
Injection: Inject a small volume (e.g., 1 µL) of the standard or sample into the GC.
-
Data Acquisition: Acquire the chromatogram and mass spectra.
-
Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of the standards and library data. Quantify the compounds by creating a calibration curve from the standard solutions.
Photocatalytic Degradation of this compound
Objective: To evaluate the degradation of this compound using a photocatalyst under light irradiation.
Materials:
-
Photocatalyst (e.g., TiO₂, Cd-MOF)
-
Aqueous solution of this compound of known concentration
-
Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer
-
Syringes and filters for sampling
-
High-Performance Liquid Chromatography (HPLC) or GC-MS for analysis
Procedure:
-
Catalyst Suspension: Suspend a specific amount of the photocatalyst in the aqueous solution of this compound in the photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the this compound and the catalyst surface.
-
Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
Sampling: At regular time intervals, withdraw aliquots of the suspension. Immediately filter the samples to remove the photocatalyst particles.
-
Analysis: Analyze the filtrate using HPLC or GC-MS to determine the concentration of the remaining this compound and identify any degradation products.
-
Data Analysis: Calculate the degradation efficiency of this compound over time.
Conclusion
The environmental fate of this compound is governed by a combination of microbial and abiotic degradation processes. Bacteria and fungi employ diverse enzymatic pathways to transform this compound into various metabolites, with some pathways leading to complete mineralization. Abiotic processes, particularly those involving reactive oxygen species generated through photochemistry, also contribute significantly to its degradation. This technical guide provides a foundational understanding of these degradation pathways, supported by quantitative data and experimental protocols, to aid researchers and professionals in assessing the environmental impact and persistence of this widely used compound. Further research is warranted to fully elucidate the complex interactions of these degradation mechanisms in different environmental matrices and to identify all intermediate products and their potential toxicities.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. OH radicals reactivity towards phenol-related pollutants in water: temperature dependence of the rate constants and novel insights into the [OH–phenol]˙ adduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 8. Activities of the enzymes of the Ehrlich pathway and formation of branched-chain alcohols in Saccharomyces cerevisiae and Candida utilis grown in continuous culture on valine or ammonium as sole nitrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Phenylethanol Synthesis from L-Phenylalanine using Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the microbial synthesis of 2-phenylethanol (2-PE), a valuable aromatic compound, from L-phenylalanine using yeast, primarily Saccharomyces cerevisiae. The document covers the underlying metabolic pathway, strategies for strain improvement, and comprehensive protocols for fermentation and product analysis.
Introduction
This compound is a widely used fragrance and flavor compound with a characteristic rose-like odor, finding applications in cosmetics, perfumery, food, and pharmaceuticals.[1][2] While chemical synthesis is prevalent, there is a growing demand for "natural" 2-PE produced through biotechnological methods.[2] Yeast, particularly Saccharomyces cerevisiae, offers a robust platform for the bioconversion of L-phenylalanine to 2-PE via the Ehrlich pathway.[1][2][3] This process is not only environmentally friendly but also yields a product that can be labeled as natural.
The core of this biotransformation is the Ehrlich pathway, a catabolic route for amino acids.[4][5] In this pathway, L-phenylalanine is converted to 2-PE in a series of enzymatic steps.[1][3] The efficiency of this conversion can be significantly enhanced through metabolic engineering and optimization of fermentation conditions.
Metabolic Pathway: The Ehrlich Pathway
The synthesis of this compound from L-phenylalanine in yeast primarily occurs through the Ehrlich pathway, which involves three key enzymatic steps:
-
Transamination: L-phenylalanine is converted to phenylpyruvate. This reaction is catalyzed by aromatic aminotransferases, encoded by genes such as ARO8 and ARO9 in S. cerevisiae, and requires α-ketoglutarate as an amino group acceptor.[4][5]
-
Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This step is carried out by phenylpyruvate decarboxylase, encoded by the ARO10 gene.[1]
-
Reduction: Finally, phenylacetaldehyde is reduced to this compound by alcohol dehydrogenases (ADHs).[4]
A competing reaction is the oxidation of phenylacetaldehyde to phenylacetate, primarily by acetaldehyde dehydrogenases such as Ald3.[1] To enhance 2-PE production, it is often beneficial to minimize this side reaction.
Caption: The Ehrlich pathway for the conversion of L-phenylalanine to this compound in yeast.
Data Presentation: Quantitative Analysis of this compound Production
The following tables summarize quantitative data from various studies on this compound production using different yeast strains and fermentation strategies.
Table 1: this compound Production by Wild-Type and Mutant Saccharomyces cerevisiae Strains
| Strain | Relevant Genotype/Phenotype | L-Phe (g/L) | 2-PE Titer (g/L) | Molar Yield (mol/mol) | Reference |
| Wild-Type | - | 10 | ~0.68 | - | [1] |
| CWY132 | Mutant | 5 | 1.393 | - | [6] |
| CWY132 (Optimized) | Mutant with optimized conditions | 5 | 3.52 | 0.95 | [6] |
| AD032 | Adaptively evolved for 2-PE tolerance | 6.7 | - | - | [4] |
| RM27 | AD032 with engineered pathway | 6.7 | 4.02 | 0.80 | [4][7][8] |
| Ye9-612 | Thermotolerant | - | 4.5 (fed-batch) | - | [9] |
Table 2: this compound Production by Metabolically Engineered Saccharomyces cerevisiae
| Strain Engineering Strategy | L-Phe (g/L) | 2-PE Titer (g/L) | Molar Yield (mol/mol) | Reference |
| Overexpression of ARO9, ARO10, ARO80; ALD3 deletion | 10 | 4.8 | - | [1] |
| Two-phase fermentation with engineered strain | 10 | 6.1 (in organic phase) | 0.825 | [1][10] |
| Fusion protein (tyrB-kdcA-ADH2) expression | - | 3.14 | - | [4][5][7] |
Table 3: this compound Production by Other Yeast Species
| Yeast Species | Strain | L-Phe (g/L) | 2-PE Titer (g/L) | Reference |
| Kluyveromyces marxianus | CBS 600 | - | 0.89 | [11] |
| Yarrowia lipolytica | Engineered | - | 2.67 | [12] |
| Candida glycerinogenes | WL2002-5 | 7 | - (Batch fermentation) | [13] |
| Pichia kudriavzevii | YF1702 | 10.7 | 5.09 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments in the production of this compound using yeast.
Protocol 1: Yeast Strain Cultivation and Inoculum Preparation
This protocol describes the general procedure for cultivating yeast strains for subsequent fermentation experiments.
Materials:
-
Yeast strain (e.g., Saccharomyces cerevisiae)
-
YEPD medium (20 g/L glucose, 10 g/L yeast extract, 20 g/L peptone)
-
Sterile culture tubes or flasks
-
Incubator shaker
Procedure:
-
Inoculate a single colony of the yeast strain from a fresh agar plate into 5-10 mL of YEPD medium in a sterile culture tube.
-
Incubate at 30°C with shaking at 200-250 rpm for 16-24 hours, or until the culture reaches the logarithmic growth phase (OD600 ≈ 8).[4]
-
This seed culture is now ready to be used to inoculate the main fermentation medium.
Protocol 2: Shake-Flask Fermentation for this compound Production
This protocol details a typical shake-flask fermentation for producing this compound.
Materials:
-
Yeast seed culture (from Protocol 1)
-
Yeast Synthetic Minimal (YSM) medium:
-
20 g/L Glucose
-
6.7 g/L L-Phenylalanine (as the sole nitrogen source)
-
4 g/L Yeast extract
-
3 g/L KH₂PO₄
-
0.5 g/L MgSO₄
-
1 mL/L Trace element solution
-
-
Sterile 250 mL Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Prepare the YSM medium and adjust the pH to 6.0 with KOH.[4]
-
Dispense 50 mL of the YSM medium into each 250 mL Erlenmeyer flask and autoclave.
-
Inoculate the flasks with the seed culture to a starting OD600 of approximately 0.4 (a 5% v/v inoculum is common).[4]
-
Incubate the flasks at 30°C with shaking at 200 rpm for up to 120 hours.[4]
-
To maintain a carbon source, 20 g/L of glucose can be added every 24 hours.[4]
-
Withdraw samples periodically for analysis of cell growth (OD600) and this compound concentration.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in fermentation broth.
Materials:
-
Fermentation broth samples
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
-
This compound standard solution
Procedure:
-
Centrifuge the fermentation broth samples to pellet the yeast cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Analyze the filtered sample using an HPLC system.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A typical gradient could be 70% solvent A (water with 0.1% formic acid) and 30% solvent B (acetonitrile).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Retention Time: The retention time for this compound is approximately 13.3 minutes under these conditions.[4]
-
-
Quantify the this compound concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the production and analysis of this compound.
Caption: General experimental workflow for this compound production using yeast.
Conclusion and Future Perspectives
The synthesis of this compound from L-phenylalanine using yeast is a well-established and highly optimizable process. Significant improvements in titer and yield have been achieved through metabolic engineering strategies, such as overexpressing key enzymes of the Ehrlich pathway and deleting competing pathways.[1][4] Further advancements can be expected from the exploration of novel yeast strains, the application of systems biology approaches for rational strain design, and the development of more efficient in situ product removal techniques to overcome the issue of product toxicity.[2][4] The protocols and data presented here provide a solid foundation for researchers and professionals to develop and optimize their own this compound production systems.
References
- 1. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uft-plovdiv.bg [uft-plovdiv.bg]
- 3. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During this compound Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]
- 4. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimisation of biotransformation conditions for production of this compound by a Saccharomyces cerevisiae CWY132 mutant [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of this compound from L-phenylalanine by a stress tolerant Saccharomyces cerevisiae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Saccharomyces cerevisiae for the production of 2‐phenylethanol via Ehrlich pathway | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Refactoring Ehrlich Pathway for High-Yield this compound Production in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioconversion of L-phenylalanine to this compound by the novel stress-tolerant yeast Candida glycerinogenes WL2002-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
Production of 2-Phenylethanol via Microbial Fermentation: An Application Note and Protocol
Introduction
2-Phenylethanol (2-PE) is a valuable aromatic alcohol characterized by a pleasant rose-like fragrance. It is extensively used in the cosmetics, perfume, food, and pharmaceutical industries. While 2-PE can be chemically synthesized or extracted from plants, there is a growing consumer demand for "natural" ingredients, making microbial fermentation a highly attractive and environmentally friendly production method.[1][2][3] This application note provides detailed protocols for the production of 2-PE using yeast fermentation, focusing on the widely used strains Saccharomyces cerevisiae and Kluyveromyces marxianus.[4] The document outlines the key biosynthetic pathways, fermentation strategies, and analytical methods for quantifying 2-PE, tailored for researchers, scientists, and professionals in drug development.
Biosynthetic Pathways for this compound Production
Yeast primarily synthesizes 2-PE through two metabolic routes: the de novo Shikimate pathway and the Ehrlich pathway, which involves the bioconversion of L-phenylalanine (L-Phe).[5]
-
Shikimate Pathway: This de novo pathway synthesizes 2-PE from central carbon metabolism intermediates like erythrose-4-phosphate and phosphoenolpyruvate.[1][3] However, this route is generally less efficient for high-yield 2-PE production as the metabolic flux is primarily directed towards cell growth.[1][6]
-
Ehrlich Pathway: This is the more efficient and industrially preferred pathway for 2-PE production.[2][5] It involves the conversion of exogenous L-phenylalanine to 2-PE in three main steps:
To maximize 2-PE production through the Ehrlich pathway, L-phenylalanine is often supplied as the sole nitrogen source in the fermentation medium.[1][3]
Experimental Protocols
This section details the protocols for inoculum preparation, fermentation, and analytical quantification of 2-PE.
Protocol 1: Inoculum Preparation
-
Strain Cultivation: Streak the desired yeast strain (Saccharomyces cerevisiae or Kluyveromyces marxianus) on a YEPD agar plate and incubate at 30°C for 48 hours.
-
Pre-culture: Inoculate a single colony into a 250 mL Erlenmeyer flask containing 50 mL of YEPD medium (20 g/L glucose, 10 g/L yeast extract, 20 g/L peptone).[7]
-
Incubation: Incubate the pre-culture at 30°C with constant shaking at 200 rpm for 16-20 hours until it reaches the logarithmic growth phase (OD600 ≈ 8).[7]
Protocol 2: Batch Fermentation for 2-PE Production
-
Fermentation Medium: Prepare the Yeast Synthetic Minimal (YSM) medium for fermentation. A typical composition is:
-
Inoculation: Inoculate the fermentation medium with the prepared seed culture to a final concentration of 5-10% (v/v).[7][8]
-
Fermentation Conditions: Carry out the fermentation in a 250 mL Erlenmeyer flask containing 50 mL of medium or in a 5 L bioreactor.[7][8]
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 12 or 24 hours) for the analysis of cell growth (OD600) and 2-PE concentration.
Protocol 3: Analytical Quantification of this compound
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Centrifuge the fermentation broth sample to remove yeast cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use a C18 reversed-phase column.[10]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water containing 0.1% formic acid.[7]
-
Quantification: Determine the concentration of 2-PE by comparing the peak area with a standard curve prepared from known concentrations of 2-PE.[7]
Gas Chromatography (GC):
-
Sample Preparation: Extract the 2-PE from the fermentation broth using an equal volume of a suitable solvent like ethyl acetate.
-
GC System: Use a capillary column such as DB-WAX or HP-5.[11][12]
-
Temperature Program: A typical temperature program starts at 50°C and ramps up to 250°C.[12]
-
Detection: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[11][12]
-
Quantification: Quantify 2-PE based on a standard curve.
Data Presentation: Performance of Various Yeast Strains
The production of 2-PE is highly dependent on the microbial strain, fermentation strategy, and medium composition. The following tables summarize the performance of different yeast strains under various conditions.
Table 1: this compound Production by Saccharomyces cerevisiae Strains
| Strain | Fermentation Mode | Key Medium Components | 2-PE Titer (g/L) | Reference |
| JM2014 | Batch | 15 g/L glucose, 8 g/L sucrose, 5 g/L L-Phe | 3.6 | [2][5] |
| CWY132 (mutant) | Batch | 34.16 g/L glucose, 5 g/L L-Phe | 3.76 | [2][5] |
| PFP-26 (mutant) | Batch | 5% glucose | 0.973 | [5] |
| RM27 (engineered) | Fed-batch | 20 g/L glucose, 6.7 g/L L-Phe (with feeding) | 4.02 | [7] |
| D-22 | Fed-batch with ISPR | 40 g/L glucose, 8 g/L L-Phe | 6.41 | [8] |
Table 2: this compound Production by Kluyveromyces marxianus Strains
| Strain | Fermentation Mode | Key Medium Components | 2-PE Titer (g/L) | Reference |
| CBS 600 | Two-phase fed-batch | Not specified | 10.2 | [5] |
| Genetically engineered | Batch | 20 g/L glucose (no L-Phe) | 1.3 | [13] |
| Wild Type | Batch | Sweet whey, 4.5 g/L L-Phe | 1.2 | [11][14] |
| Wild Type | Solid-state | Sugarcane bagasse, L-Phe | 17 mg/g substrate | [15] |
Advanced Fermentation Strategies
To overcome challenges such as product toxicity and substrate inhibition, advanced fermentation strategies can be employed.[1][5]
-
Fed-Batch Fermentation: This strategy involves the controlled feeding of nutrients, such as glucose, during the fermentation process. This can help maintain optimal growth conditions and improve the final product titer.[7][15] For instance, a fed-batch strategy with a metabolically engineered S. cerevisiae strain resulted in a 2-PE titer of 4.02 g/L.[7]
-
In Situ Product Removal (ISPR): 2-PE concentrations above 2-4 g/L can be toxic to yeast cells, limiting productivity.[5] ISPR techniques, such as using adsorbent resins or organic solvents, can continuously remove 2-PE from the fermentation broth, thereby alleviating product inhibition and significantly increasing the final titer.[5][16] Using ISPR, a 2-PE concentration of 6.41 g/L was achieved with S. cerevisiae.[8]
-
Solid-State Fermentation (SSF): SSF utilizes solid substrates, such as agro-industrial residues like sugarcane bagasse, which can reduce production costs.[15][17] K. marxianus has been shown to effectively produce 2-PE in SSF systems.[15][17]
Conclusion
Microbial fermentation offers a robust and sustainable platform for the production of natural this compound. By selecting appropriate high-producing strains, such as S. cerevisiae or K. marxianus, and optimizing fermentation conditions, significant titers of 2-PE can be achieved. The implementation of advanced strategies like fed-batch fermentation and in situ product removal can further enhance productivity by overcoming inherent limitations such as product toxicity. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and optimize their own 2-PE production processes.
References
- 1. uft-plovdiv.bg [uft-plovdiv.bg]
- 2. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biotechnological this compound Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During this compound Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae [frontiersin.org]
- 7. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. redalyc.org [redalyc.org]
- 13. Biosynthesis of this compound from glucose with genetically engineered Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fed-Batch and Sequential-Batch Approaches To Enhance the Bioproduction of this compound and 2-Phenethyl Acetate in Solid-State Fermentation Residue-Based Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of this compound productivity by Saccharomyces cerevisiae in two-phase fed-batch fermentations using solvent immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Application Notes and Protocols for the Quantification of 2-Phenylethanol
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-phenylethanol in various matrices. The methods described are primarily focused on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), which are the most common techniques for the determination of this compound. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Gas Chromatography (GC) Based Methods
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high resolution and sensitivity, making it suitable for complex matrices such as essential oils, alcoholic beverages, and environmental samples.[1][2] Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and confirmation of identity.[3]
Application Note: GC-FID for this compound in Rose Water
This method outlines the determination of this compound in rose water using Gas Chromatography with Flame Ionization Detection (GC-FID), incorporating a Dispersive Liquid-Liquid Microextraction (DLLME) for sample preparation to enhance concentration and remove matrix interferences. This approach is simple, rapid, and provides high enrichment factors.
Experimental Protocol
A. Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)
-
Place a 5.0 mL aliquot of the rose water sample into a 10 mL glass test tube.
-
Add 1.0 mL of ethanol (as the disperser solvent) containing the internal standard (e.g., pentan-3-ol).[1][4]
-
Rapidly inject 200 µL of carbon tetrachloride (as the extraction solvent) into the mixture using a syringe.
-
A cloudy solution will form. Gently shake the mixture.
-
Centrifuge the tube for 5 minutes at 4000 rpm to separate the organic and aqueous phases.
-
The fine sedimented phase at the bottom of the tube contains the extracted this compound.
-
Carefully collect the sedimented phase (approximately 1-2 µL) using a microsyringe.
-
Inject the collected organic phase directly into the GC-FID system.
B. Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: BP5 capillary column (25 m x 0.32 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp: Increase at 20°C/min to 250°C.
-
Hold: 10 minutes at 250°C.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1.0 µL.
C. Standard Preparation and Calibration
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like ethanol.
-
Create a series of calibration standards by diluting the stock solution to achieve concentrations across the expected sample range (e.g., 1.0 - 300.0 mg/L).
-
Process each calibration standard using the same DLLME procedure as the samples.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
D. Data Analysis and Quantification
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. A retention time of approximately 13.8 minutes has been reported under certain conditions.[5]
-
Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram.
-
Determine the concentration of this compound in the sample by interpolating the peak area ratio from the calibration curve.
Workflow for GC-FID Analysis
References
- 1. scispace.com [scispace.com]
- 2. Temporal characterization of this compound in strongly and weakly scented genotypes of damask rose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. Development for a procedure for the determination of this compound in Hellenic wine distillates ( Vitis vinifera L.) and their changes during distillation | OENO One [oeno-one.eu]
- 5. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 2-Phenylethanol in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Phenylethanol (2-PE) is an aromatic alcohol with a characteristic rose-like fragrance, making it a valuable compound in the cosmetic, perfume, and food industries.[1] It also occurs naturally in a variety of essential oils and fermented products. Accurate and sensitive quantification of 2-PE in complex matrices such as biological fluids, consumer products, and environmental samples is crucial for quality control, pharmacokinetic studies, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high selectivity and sensitivity.[2] This document provides detailed protocols and application notes for the analysis of this compound using GC-MS.
Principle of Analysis The methodology combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry (MS). Volatilized samples are introduced into the GC, where compounds are separated based on their boiling points and affinity for a capillary column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification. For precise quantification, Single Ion Monitoring (SIM) is often employed to enhance sensitivity by focusing on specific, characteristic ions of this compound.[3]
Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix and the concentration of this compound.
A. Dispersive Liquid-Liquid Microextraction (DLLME) for Aqueous Samples (e.g., Rose Water)
This rapid microextraction technique is suitable for extracting 2-PE from aqueous matrices, offering a high enrichment factor.
-
Sample Preparation: Place 5 mL of the aqueous sample into a 10-mL screw-capped conical test tube. If an internal standard is used, it should be added at this stage.
-
Solvent Mixture Preparation: Prepare a mixture of a disperser solvent and an extraction solvent. A common combination is 0.6 mL of ethanol (disperser) containing 25 µL of carbon tetrachloride (extraction).
-
Extraction: Rapidly inject the solvent mixture into the sample solution using a syringe. A stable cloudy solution should form.
-
Phase Separation: Gently shake the mixture for 1 minute and then centrifuge for 10 minutes at approximately 2000 rpm to sediment the extraction solvent.
-
Collection: Carefully collect 1.0 µL of the sedimented phase (the extract) using a microsyringe and inject it into the GC-MS system.
B. Liquid-Liquid Extraction (LLE) for Biological Samples (e.g., Blood, Urine)
For complex biological matrices, a more rigorous cleanup is necessary to remove interfering substances like proteins. This protocol is adapted from methods used for similar compounds like 2-phenoxyethanol.[4][5]
-
Pre-treatment (Urine): For conjugated metabolites, perform enzymatic hydrolysis on the urine sample.[4][5]
-
Pre-treatment (Blood/Plasma): Perform protein precipitation by adding a suitable solvent like acetonitrile.[4][5]
-
Extraction: Following pre-treatment, perform liquid-liquid extraction using a suitable organic solvent.
-
Derivatization (Optional): For improved volatility and chromatographic performance, the extract can be derivatized. Silylation is a common technique for compounds with active hydroxyl groups.[4][5]
-
Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute it in a solvent compatible with the GC system (e.g., hexane, ethyl acetate).
Protocol 2: GC-MS Instrumentation and Analysis
The following parameters provide a robust starting point for the analysis of this compound and can be optimized as needed.
-
GC System Setup:
-
MS System Setup:
-
Temperatures: Set the ion source to 200-230°C and the quadrupole to 150°C.[3] The transfer line temperature should be set to 250°C.
-
Acquisition Mode:
-
Full Scan (TIC): For initial identification, scan a mass range of m/z 50-600.
-
Single Ion Monitoring (SIM): For quantification, monitor the characteristic ions of this compound. The primary quantification ion is typically m/z 94, with m/z 91, 77, and 122 used as qualifiers.[3]
-
-
Injection: Inject 1-2 µL of the prepared sample extract into the GC-MS.[3]
Data Presentation and Quantitative Summary
Identification of this compound is confirmed by matching the retention time and the acquired mass spectrum with that of a known standard. Quantification is achieved by generating a calibration curve from standards of known concentrations.
Table 1: GC-MS Method Performance Parameters for this compound Analysis
| Parameter | Value | Matrix | Method | Reference |
|---|---|---|---|---|
| Linear Range | 1.0 - 300.0 mg/L | Rose Water | DLLME-GC-FID | |
| Limit of Detection (LOD) | 0.1 mg/L | Rose Water | DLLME-GC-FID | |
| Precision (RSD%) | 1.5 - 2.4% | Rose Water | DLLME-GC-FID | |
| Accuracy (Recovery %) | 93.7 - 97.2% | Rose Water | DLLME-GC-FID | |
| Quantification LOQ (2-PE related compounds) | 0.5 - 6.1 µg/L | Urine | LLE-GC-MS/MS | [4][5] |
| Quantification LOQ (2-PE related compounds) | 2.0 - 3.9 µg/L | Blood | LLE-GC-MS/MS |[4][5] |
Table 2: Characteristic Mass Fragments for this compound (EI, 70 eV)
| Mass-to-Charge Ratio (m/z) | Ion Identity | Relative Abundance | Role in Analysis |
|---|---|---|---|
| 122 | [M]+• (Molecular Ion) | Moderate | Qualifier Ion |
| 92 | [C7H8]+• | High | Qualifier Ion |
| 91 | [C7H7]+ (Tropylium) | Base Peak (100%) | Qualifier Ion |
| 94 | Fragment | High | Quantification Ion [3] |
| 77 | [C6H5]+ (Phenyl) | Moderate | Qualifier Ion |
| 65 | [C5H5]+ | Moderate | Qualifier Ion |
Visualizations
The following diagrams illustrate the experimental workflow and a key chemical process in the analysis.
Caption: Logical workflow for the GC-MS analysis of this compound.
Caption: Key fragmentation pathway of this compound in EI-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. scielo.br [scielo.br]
- 4. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. massbank.eu [massbank.eu]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Phenylethanol
Introduction
2-Phenylethanol (Phenethyl alcohol) is an aromatic alcohol with a characteristic rose-like fragrance, widely utilized in the pharmaceutical, cosmetic, and food industries as a fragrance component, preservative, and flavoring agent.[1][2] Its antimicrobial properties also make it a valuable excipient in various formulations.[3] Given its broad applications, ensuring the purity of this compound is critical for product quality, safety, and efficacy.
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential process-related and degradation impurities. The method is designed to be simple, accurate, and specific, making it suitable for routine quality control and stability testing in research and drug development settings.
Potential Impurities
Impurities in this compound can originate from its synthesis route or degradation. Common manufacturing processes include the Friedel-Crafts reaction of benzene and ethylene oxide, and the hydrogenation of styrene oxide.[1][4] These processes can lead to side products. Additionally, oxidation of this compound can result in degradation products.[5] Potential impurities that this method can separate include:
-
Benzaldehyde: A potential byproduct of synthesis or degradation.[5][6]
-
Benzyl alcohol: Can be formed from related starting materials or side reactions.[6]
-
Diphenylethane: A known side product of the Friedel-Crafts synthesis.[1]
The described HPLC method is capable of resolving this compound from these and other potential impurities, ensuring a reliable purity assessment.
Chromatographic Conditions
A summary of the HPLC method parameters is provided in the table below. These conditions have been optimized for the efficient separation of this compound from its key impurities.
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Column Temperature | Ambient (approx. 25 °C) |
| Run Time | 10 minutes |
Experimental Protocol
This section outlines the step-by-step procedure for the purity assessment of this compound using the specified HPLC method.
1. Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
This compound sample for analysis
-
HPLC-grade acetonitrile
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
0.45 µm syringe filters
2. Preparation of Mobile Phase
-
Measure 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method such as sonication for 15 minutes or vacuum filtration to prevent air bubbles in the HPLC system.
3. Preparation of Standard Solution
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well. This yields a standard solution with a concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Preparation of Sample Solution
-
Accurately weigh approximately 100 mg of the this compound sample to be analyzed.
-
Follow the same procedure as described for the standard solution preparation (steps 2-6) to obtain a sample solution with a concentration of approximately 1.0 mg/mL.
5. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the standard solution and record the chromatogram. The retention time for this compound should be consistent.
-
Inject the sample solution and record the chromatogram.
-
For system suitability, inject the standard solution five times and ensure the relative standard deviation (RSD) of the peak area is less than 2.0%.
6. Data Analysis and Purity Calculation
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Identify any additional peaks, which are considered impurities.
-
Calculate the purity of the this compound sample using the area normalization method with the following formula:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Note: This calculation assumes that all impurities have a similar response factor to this compound at the detection wavelength of 210 nm.
Workflow and Process Visualization
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for this compound purity assessment by HPLC.
References
- 1. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0004732B1 - Preparation of this compound and 2-phenylethyl acetate - Google Patents [patents.google.com]
- 7. Enhanced biotransformation of this compound with ethanol oxidation in a solid-liquid two-phase system by active dry yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 2-Phenylethanol from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of 2-phenylethanol (2-PE), a valuable aromatic compound with applications in the fragrance, food, and pharmaceutical industries.[1][2][3] The focus is on recovery from fermentation broths, a common biotechnological production method.[2]
Introduction
This compound (C8H10O) is a colorless liquid with a characteristic rose-like odor.[4][5] While it can be chemically synthesized, there is a growing demand for "natural" 2-PE produced through microbial fermentation.[2][6] A significant challenge in the biotechnological production of 2-PE is its cytotoxicity to the producing microorganisms, which can limit product titers and productivity.[2][7] Effective extraction from the fermentation broth is therefore crucial, not only for purification but also to mitigate product inhibition, potentially through in situ product recovery (ISPR) techniques.[2][8]
This document outlines three primary methods for 2-PE extraction: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and In Situ Product Recovery (ISPR).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing effective extraction protocols.
| Property | Value |
| Molecular Formula | C8H10O |
| Molecular Weight | 122.16 g/mol [1] |
| Appearance | Colorless liquid[4][5] |
| Odor | Floral, rose-like[4][5] |
| Boiling Point | 219-221 °C[5][9] |
| Melting Point | -27 °C[5][9] |
| Density | 1.020 g/mL at 20 °C[5][9] |
| Solubility in Water | Slightly soluble (approx. 20 g/L at 20 °C)[4][5][9] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and most organic solvents[4][5][9] |
Section 1: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the fermentation broth) and an organic solvent.
Solvent Selection
The choice of solvent is critical for a successful LLE protocol. An ideal solvent should have high selectivity for 2-PE, be immiscible with the fermentation broth, have a low boiling point for easy removal, be non-toxic to the producing microorganism (especially for ISPR applications), and be cost-effective.
Several solvents have been investigated for the extraction of 2-PE. Ethyl acetate is a suitable choice, demonstrating high removal efficiency.[6][10] Other potential solvents include methyl isobutyl ketone, 2-octanone, and dibutyl phthalate.[11][12] Oleyl alcohol is another effective and biocompatible solvent, particularly for in situ extraction.[13][14]
Quantitative Data for LLE
| Solvent | Purity of 2-PE Achieved | Removal Efficiency | Reference |
| Ethyl Acetate | 96.90% (by weight) | 99.90% (by weight) | [10] |
| Ethyl Acetate | >98% (GC) | 78% (overall process efficiency) | [6] |
Experimental Protocol: LLE of 2-PE from Fermentation Broth
This protocol describes a general procedure for the extraction of 2-PE using ethyl acetate.
Materials:
-
Fermentation broth containing 2-PE
-
Ethyl acetate (analytical grade)
-
Separatory funnel
-
Centrifuge (optional, for emulsion breaking)
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Glassware (beakers, flasks)
Procedure:
-
Preparation of Broth: Centrifuge the fermentation broth to remove microbial cells and other solid debris.
-
Extraction:
-
Place a known volume of the clarified fermentation broth into a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer will contain the extracted 2-PE.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize recovery.
-
-
Drying:
-
Combine all the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water. Swirl gently and let it stand for 10-15 minutes.
-
-
Solvent Removal:
-
Decant the dried organic extract into a round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator under reduced pressure. The remaining oil is the crude 2-PE extract.
-
-
Further Purification (Optional): The crude extract can be further purified by distillation.[10]
Caption: Liquid-Liquid Extraction Workflow for 2-PE.
Section 2: Solid-Phase Extraction (SPE)
Solid-phase extraction is a technique that uses a solid adsorbent (the stationary phase) to isolate compounds of interest from a liquid phase (the mobile phase). For 2-PE extraction, macroporous adsorbent resins are commonly used.[15]
Adsorbent Resin Selection
The choice of resin is crucial for efficient SPE. The resin should have a high affinity for 2-PE and a low affinity for other components in the fermentation broth, such as the precursor L-phenylalanine.[15] Resins with a polystyrene structure can interact with the aromatic ring of 2-PE.[7]
Quantitative Data for SPE
| Resin Type | 2-PE Adsorption Capacity | L-Phe Adsorption Capacity | Reference |
| HZ818 | High | Low | [15] |
| Amberlite XAD-4 | Effective for 2-PE | - | [7] |
Experimental Protocol: SPE of 2-PE from Fermentation Broth
This protocol provides a general method for the extraction of 2-PE using an adsorbent resin.
Materials:
-
Clarified fermentation broth containing 2-PE
-
Adsorbent resin (e.g., HZ818 or Amberlite XAD-4)
-
Chromatography column
-
Elution solvent (e.g., 75% ethanol)[16]
-
Activated charcoal (for decolorization, optional)[16]
-
Glassware
Procedure:
-
Resin Preparation: Swell and wash the adsorbent resin according to the manufacturer's instructions.
-
Column Packing: Pack the prepared resin into a chromatography column to form a stationary phase bed.
-
Adsorption:
-
Pass the clarified fermentation broth through the resin column at a controlled flow rate.
-
The 2-PE will be adsorbed onto the resin.
-
-
Washing: Wash the column with deionized water to remove any unbound impurities.
-
Elution:
-
Elute the adsorbed 2-PE from the resin by passing a suitable solvent, such as 75% ethanol, through the column.[16]
-
Collect the eluate in fractions.
-
-
Post-Elution Treatment:
-
The collected fractions can be treated with activated charcoal to remove pigments and other impurities.[16]
-
The solvent can then be removed by evaporation to obtain the purified 2-PE.
-
Caption: Solid-Phase Extraction Workflow for 2-PE.
Section 3: In Situ Product Recovery (ISPR)
ISPR, also known as extractive fermentation, involves the continuous removal of the product from the fermentation broth as it is being produced.[2][8] This technique can significantly enhance productivity by alleviating product inhibition.[8][16] Both LLE and SPE principles can be applied in an ISPR setup.
ISPR Strategies
-
Two-Phase Liquid Bioreactors: An immiscible organic solvent is added directly to the fermenter. The 2-PE partitions into the organic phase, which can be periodically removed and replaced.[3]
-
External Solvent Loop: The fermentation broth is circulated through an external loop containing an extraction unit where it is contacted with a solvent.[14]
-
Adsorbent Resins in the Bioreactor: Immobilized or free adsorbent resins are added to the fermenter to continuously capture the 2-PE.[15]
Quantitative Data for ISPR
| ISPR Method | Improvement in 2-PE Production | Reference |
| Addition of Adsorbent Resin (HZ818) | 66.2% increase in product concentration | [15] |
| Membrane-Based Solvent Extraction | Final titer of 3.02 g/L achieved | [14] |
| Solvent Immobilization in a Composite Resin | 2-fold increase in volumetric productivity | [17] |
Conceptual Workflow for ISPR
Caption: Conceptual Logic of an ISPR System.
Safety Precautions
-
This compound can be harmful if swallowed or in contact with skin, and can cause eye and skin irritation.[9]
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents like ethyl acetate are flammable. Avoid open flames and sources of ignition.
By following these detailed protocols, researchers can effectively extract and purify this compound from fermentation broths for further analysis and application. The choice of method will depend on the specific requirements of the research, including the scale of production, desired purity, and available equipment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chembk.com [chembk.com]
- 10. mdpi.com [mdpi.com]
- 11. Solvent Selection for the Extraction of this compound from Aqueous Phases: Density and Viscosity Studies | Ingeniería UC [ing.uc.cl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inhibition Control by Continuous Extractive Fermentation Enhances De Novo 2‐Phenylethanol Production by Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Production and purification of this compound by Saccharomyces cerevisiae using tobacco waste extract as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancement of this compound productivity by Saccharomyces cerevisiae in two-phase fed-batch fermentations using solvent immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Phenylethanol as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 2-phenylethanol (2-PE), a naturally occurring aromatic alcohol. Included are summaries of its efficacy against various microorganisms, its mechanisms of action, and detailed protocols for its evaluation in a laboratory setting.
Introduction
This compound (FEMA number 2858; GRAS approved) is a colorless liquid with a characteristic rose-like odor, widely found in nature in essential oils of various plants.[1] Beyond its use in the fragrance and food industries, 2-PE has demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi, making it a compound of interest for pharmaceutical, cosmetic, and food preservation applications.[2][3] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and fluidity.[4]
Antimicrobial Spectrum and Efficacy
This compound exhibits both bacteriostatic and fungistatic properties, with bactericidal and fungicidal effects observed at higher concentrations. Its efficacy is influenced by the microbial species, concentration, and environmental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria
| Bacterial Species | Strain | MIC | Reference |
| Escherichia coli | MC4100 | ~15 mM | [4] |
| Escherichia coli | - | >150 µg/mL | [1] |
| Pseudomonas aeruginosa | - | - | - |
| Staphylococcus aureus | ATCC 25923 | - | [5] |
| Enterococcus faecium | - | - | [6] |
| Ralstonia solanacearum | - | >150 µg/mL | [1] |
Table 2: Minimum Inhibitory/Fungicidal Concentration of this compound against Fungi
| Fungal Species | Strain | MIC/EC50/MFC | Reference |
| Penicillium expansum | - | Complete inhibition at 15 mmol/L | [2] |
| Penicillium nordicum | - | Complete inhibition at 15 mmol/L | [2] |
| Penicillium italicum | - | - | [7] |
| Penicillium digitatum | - | - | [7] |
| Fusarium graminearum | - | EC50: 0.328 mg/mL | [6] |
| Botrytis cinerea | - | - | [8] |
| Candida albicans | - | - | [3] |
Mechanisms of Action
The antimicrobial activity of this compound is multifaceted, primarily targeting the structural and functional integrity of microbial cells.
-
Cell Membrane Disruption: The amphipathic nature of 2-PE allows it to insert into the lipid bilayer of microbial cell membranes. This disrupts the hydrophobic interactions between lipid molecules, leading to an increase in membrane fluidity and permeability. This disruption affects crucial cellular processes such as nutrient transport, energy generation, and ion homeostasis.[4]
-
Inhibition of DNA, RNA, and Protein Synthesis: Studies have shown that 2-PE can interfere with the synthesis of essential macromolecules like DNA, RNA, and proteins in bacteria.[4] In fungi, it has been suggested that 2-PE may compete for attachment on the active site of phenylalanyl-tRNA synthetase, thereby hindering protein synthesis.[9]
-
Induction of Oxidative Stress: In fungi such as Botrytis cinerea, 2-PE has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[8]
-
Disruption of Ergosterol Biosynthesis: this compound can interfere with the ergosterol biosynthesis pathway in fungi, which is a critical component of the fungal cell membrane. This disruption further compromises membrane integrity and function.[8]
-
Quorum Sensing Inhibition: 2-PE has been identified as a quorum-sensing molecule that can interfere with microbial communication. This can lead to the inhibition of virulence factor production and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[10][11]
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a sterile stock solution of this compound for use in antimicrobial susceptibility testing.
Materials:
-
This compound (liquid)
-
Sterile distilled water or appropriate solvent (e.g., ethanol, DMSO)
-
Sterile microcentrifuge tubes or flasks
-
Sterile filter (0.22 µm pore size)
Protocol:
-
Calculate the required volume of this compound to achieve the desired stock concentration.
-
In a sterile environment (e.g., laminar flow hood), add the calculated volume of this compound to a sterile tube or flask.
-
Add the appropriate volume of sterile solvent to reach the final desired volume.
-
Mix thoroughly by vortexing or gentle shaking until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile container.
-
Store the sterile stock solution at 4°C, protected from light.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth (MIC) and results in the death (MBC/MFC) of a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Microbial culture (bacterial or fungal) in the logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile this compound stock solution
-
Sterile multichannel pipette
-
Incubator
-
Plate reader (optional, for quantitative measurement)
-
Sterile agar plates
Protocol:
MIC Determination (Broth Microdilution Method): [12][13]
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria). Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (broth with inoculum, no 2-PE) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
-
Optionally, measure the optical density (OD) at 600 nm using a plate reader to quantify growth inhibition.
MBC/MFC Determination:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, sterile agar plate.
-
Incubate the agar plate under appropriate conditions until colonies are visible in the control spots.
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Anti-Biofilm Activity Assay (Crystal Violet Method)
Objective: To assess the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture capable of biofilm formation
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth supplemented with glucose)
-
Sterile this compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Phosphate-buffered saline (PBS) or sterile water for washing
-
Plate reader
Protocol for Biofilm Inhibition: [14][15]
-
Prepare serial dilutions of this compound in the growth medium in the wells of a 96-well plate (100 µL final volume).
-
Add 100 µL of a standardized bacterial suspension to each well.
-
Include a positive control (bacteria with no 2-PE) and a negative control (medium only).
-
Incubate the plate under static conditions for 24-48 hours at an appropriate temperature to allow for biofilm formation.
-
After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells gently three times with 200 µL of PBS or sterile water to remove any remaining non-adherent cells.
-
Air-dry the plate or dry it in an incubator at a low temperature (e.g., 37°C).
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS or water until the washings are clear.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570-595 nm using a plate reader. The reduction in absorbance compared to the positive control indicates the inhibition of biofilm formation.
Visualizations
Caption: Workflow for MIC and MBC/MFC determination.
Caption: Mechanisms of antimicrobial action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The quorum-sensing molecule this compound impaired conidial germination, hyphal membrane integrity and growth of Penicillium expansum and Penicillium nordicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Bacteriostatic Activity of this compound Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of this compound on Controlling the Development of Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action for this compound isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS Stress and Cell Membrane Disruption are the Main Antifungal Mechanisms of this compound against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring rose absolute and phenylethyl alcohol as novel quorum sensing inhibitors in Pseudomonas aeruginosa and Chromo… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Static biofilm cultures of Gram-positive pathogens grown in a microtiter format used for anti-biofilm drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
Application Notes and Protocols for 2-Phenylethanol as a Preservative in Laboratory Reagents
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylethanol (PEA), a naturally occurring aromatic alcohol with a characteristic rose-like odor, is increasingly utilized as an effective antimicrobial preservative in a variety of applications, including laboratory reagents.[1][2] Its broad-spectrum activity against common contaminants, coupled with its chemical stability, makes it a viable alternative to traditional preservatives.[3][4] These application notes provide a comprehensive overview of this compound's use as a preservative, including its mechanism of action, antimicrobial efficacy data, and detailed protocols for its application and evaluation in laboratory settings.
The primary mechanism of action of this compound is the disruption of microbial cell membranes.[5][6] Its amphipathic nature allows it to insert into the lipid bilayer, increasing membrane fluidity and permeability.[5] This disruption leads to the leakage of essential intracellular components, such as potassium ions, and ultimately, cell death.[7] Additionally, at bacteriostatic concentrations, this compound can inhibit DNA, RNA, and protein synthesis.[5][6]
Data Presentation: Antimicrobial Efficacy of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of common laboratory contaminants. This data is crucial for determining the appropriate concentration of this compound for preserving specific laboratory reagents.
| Test Organism | Strain | MIC (mg/mL) | MIC (mM) |
| Escherichia coli | MC4100 | ~1.83 | ~15 |
| Pseudomonas aeruginosa | Clinical Isolate | 5.4 - 13.7 (g%)* | 442 - 1121 |
| Staphylococcus aureus | Wood 46 | < 3.66** | < 30 |
| Candida albicans | Clinical Isolates | 0.8 - 3.2 | 6.5 - 26.2 |
| Aspergillus brasiliensis | CMICC 298302 | 1.0 - 2.0*** | 8.2 - 16.4 |
*Note: The original data was presented in g%. This has been converted to mg/mL for consistency (assuming a density similar to water). **Note: The source indicates inhibition at 0.3% (v/v), which is approximately 3.66 mg/mL. ***Note: This value represents a significant decrease in radial growth rate, not a traditional MIC.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific microbial strain.[8][9]
Materials:
-
This compound stock solution (e.g., 10% w/v in a suitable solvent, sterile filtered)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture in the mid-logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the microbial culture in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This will halve the concentration of this compound in each well.
-
Controls:
-
Growth Control: Wells containing only growth medium and the microbial inoculum.
-
Sterility Control: Wells containing only growth medium.
-
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[9]
Protocol 2: Preservative Efficacy Test (PET) for a Laboratory Reagent
This protocol is adapted from the USP <51> Antimicrobial Effectiveness Test and is designed to evaluate the effectiveness of this compound in a specific laboratory reagent formulation.[2][4][10]
Materials:
-
Laboratory reagent preserved with a known concentration of this compound.
-
Unpreserved laboratory reagent (negative control).
-
Cultures of test organisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).
-
Sterile saline or peptone water.
-
Appropriate agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Sterile containers for the challenge test.
-
Incubator.
Procedure:
-
Inoculum Preparation: Prepare standardized suspensions of each test organism to a concentration of approximately 1 x 10^8 CFU/mL.
-
Challenge Test:
-
Dispense a measured volume of the preserved reagent into five separate sterile containers.
-
Inoculate each container with one of the test organism suspensions to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the product.
-
Thoroughly mix the inoculated reagent.
-
-
Incubation: Store the challenged containers at 20-25°C for 28 days.
-
Sampling and Enumeration: At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container. Perform serial dilutions and plate onto the appropriate agar to determine the number of viable microorganisms (CFU/mL).
-
Evaluation: Compare the microbial counts at each time point to the initial count. The effectiveness of the preservative is determined by the log reduction in microbial concentration over time, according to the acceptance criteria outlined in USP <51>. For bacteria, a 1.0 log reduction by day 7 and a 3.0 log reduction by day 14 with no increase thereafter is typically required. For yeast and mold, there should be no increase from the initial count at any time point.[4]
Visualizations
Experimental Workflow for Preservative Efficacy Testing
Caption: Workflow for Preservative Efficacy Testing (PET).
Conclusion
This compound is a promising preservative for a wide range of laboratory reagents. Its effectiveness is dependent on the concentration used and the specific microorganisms of concern. The provided data and protocols offer a framework for researchers and drug development professionals to effectively utilize and validate this compound as a preservative in their specific applications. It is recommended to perform a preservative efficacy test for each new reagent formulation to ensure adequate protection against microbial contamination.
References
- 1. The Bacteriostatic Activity of this compound Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microchemlab.com [microchemlab.com]
- 3. arlok.com [arlok.com]
- 4. njccwei.com [njccwei.com]
- 5. USP 51: Antimicrobial Effectiveness Testing - Daane Labs [daanelabs.com]
- 6. Effect of this compound as Antifungal Agent and Common Antifungals (Amphotericin B, Fluconazole, and Itraconazole) on Candida Species Isolated from Chronic and Recurrent Cases of Candidal Vulvovaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Effect of phenethyl alcohol on Staphylococcus aureus alpha-lysin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for In Situ Product Removal of 2-Phenylethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in situ product removal (ISPR) techniques to enhance the biotechnological production of 2-phenylethanol (2-PE). The protocols are designed to be implemented in laboratory settings for research and process development.
Introduction
This compound (2-PE) is a valuable aromatic alcohol with a characteristic rose-like scent, widely used in the cosmetics, food, and pharmaceutical industries.[1][2][3][4] Biotechnological production of 2-PE through microbial fermentation is a promising alternative to chemical synthesis, offering a "natural" label.[1][2][3] However, a major bottleneck in microbial 2-PE production is its cytotoxicity to the producing microorganisms, which leads to low yields and productivity.[2][3][5] In situ product removal (ISPR) techniques can overcome this limitation by continuously removing 2-PE from the fermentation broth as it is produced, thereby maintaining a sub-toxic concentration and enhancing overall production.[3][4] This document outlines detailed protocols for three common ISPR methods: liquid-liquid extraction, adsorption, and membrane-based extraction.
Signaling Pathways and Experimental Workflows
To visualize the logic of 2-PE production and the integration of ISPR, the following diagrams are provided.
Caption: The Ehrlich pathway for the bioconversion of L-phenylalanine to this compound in yeast.
Caption: General experimental workflow for in situ product removal of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effectiveness of different ISPR techniques for 2-PE production.
Table 1: Comparison of 2-PE Production with and without ISPR
| ISPR Technique | Microorganism | 2-PE Titer without ISPR (g/L) | 2-PE Titer with ISPR (g/L) | Fold Increase | Reference |
| Adsorption (Macroporous Resin FD0816) | Saccharomyces cerevisiae | 4.38 | 13.7 | 3.1 | [3] |
| Adsorption (Macroporous Resin HZ818) | Not Specified | ~3.97 | 6.6 | 1.7 | [6] |
| Microcapsules (Dibutyl Sebacate) | Saccharomyces cerevisiae | 3.8 | 5.6 | 1.5 | [7][8] |
| Membrane-Based Solvent Extraction | Kluyveromyces marxianus | 1.49 | 3.02 | 2.0 | [9] |
| Two-Phase Fermentation (Fatty Acid) | Saccharomyces cerevisiae | 3.9 | 9.1 | 2.3 | [10] |
| In Situ Product Recovery (Oleic Acid) | Saccharomyces cerevisiae D-22 | 4.81 | 6.41 | 1.3 | [11] |
Table 2: Performance of Different Adsorbent Resins for 2-PE Recovery
| Resin Type | Adsorption Capacity (mg/g) | Desorption Efficiency (%) | Eluent | Reference |
| Macronet MN202 | 1250 | Not Specified | Not Specified | [12] |
| Amberlite XAD18 | 680 | Not Specified | Not Specified | [12] |
| Macronet MN270 | 660.8 | Not Specified | Not Specified | [12] |
| HZ818 | Not Specified | >95% | Ethanol | [6][13] |
| Dowex S 112 | Not Specified | Not Specified | Ethanol or other organic solvent | [14] |
Experimental Protocols
Protocol 1: In Situ Product Removal by Adsorption using Macroporous Resins
This protocol describes the use of macroporous resins to adsorb 2-PE from the fermentation broth.
Materials:
-
Fermentation broth containing 2-PE producing microorganisms (e.g., Saccharomyces cerevisiae)
-
Macroporous adsorbent resin (e.g., HZ818, FD0816)
-
Sterile container for resin
-
Shaking incubator or bioreactor
-
Ethanol (for desorption)
-
Analytical equipment for 2-PE quantification (e.g., GC, HPLC)
Methodology:
-
Resin Pre-treatment:
-
Wash the resin with deionized water to remove impurities.
-
Sterilize the resin by autoclaving or washing with 70% ethanol followed by sterile water rinses.
-
Dry the resin under sterile conditions.
-
-
In Situ Adsorption:
-
Aseptically add the pre-treated resin to the fermentation vessel at the beginning of the fermentation or after a certain period of cell growth. A typical resin loading is 7-10% (dry w/v).[6]
-
Maintain the fermentation under optimal conditions for the specific microorganism (e.g., temperature, pH, agitation).
-
The resin will continuously adsorb 2-PE from the broth.
-
-
Resin Separation and Product Elution:
-
At the end of the fermentation, separate the resin from the broth and biomass by decantation or filtration.
-
Wash the resin with sterile water to remove any remaining media components.
-
Elute the adsorbed 2-PE from the resin by incubating with a suitable solvent, such as ethanol. A 75% ethanol solution has been shown to be effective.[15]
-
Separate the eluent containing the concentrated 2-PE.
-
-
Analysis:
-
Quantify the concentration of 2-PE in the fermentation broth and in the eluent using an appropriate analytical method.
-
Protocol 2: In Situ Product Removal by Liquid-Liquid Extraction
This protocol details the use of a water-immiscible organic solvent to extract 2-PE from the fermentation broth.
Materials:
-
Fermentation broth
-
Biocompatible and water-immiscible organic solvent (e.g., oleyl alcohol, dibutyl sebacate)[7][16]
-
Bioreactor equipped for two-phase operation or a separate extraction vessel
-
Phase separator (e.g., separating funnel for batch, or a continuous separator for larger scale)
-
Distillation apparatus for solvent recovery and product purification
Methodology:
-
Solvent Selection and Sterilization:
-
Two-Phase Fermentation:
-
Introduce the sterile solvent into the bioreactor to form a two-phase system with the fermentation broth. The solvent-to-broth ratio should be optimized for efficient extraction without causing excessive stress on the cells.
-
Maintain gentle agitation to ensure adequate mixing and mass transfer between the two phases without forming a stable emulsion.
-
-
Extraction and Phase Separation:
-
As 2-PE is produced, it will partition into the organic solvent phase.
-
At the end of the fermentation, allow the phases to separate.
-
Carefully remove the organic phase containing the extracted 2-PE.
-
-
Product Recovery:
-
Recover the 2-PE from the organic solvent, for example, by vacuum distillation. This also allows for the recycling of the solvent.
-
Protocol 3: In Situ Product Removal by Membrane-Based Solvent Extraction
This protocol describes a hybrid system where a microporous membrane separates the fermentation broth from an extraction solvent, preventing direct contact between the cells and the solvent.
Materials:
-
Bioreactor
-
Membrane contactor module (e.g., hollow fiber membrane)
-
Extraction solvent (as in Protocol 2)
-
Pumps to circulate the broth and solvent
-
Analytical equipment for 2-PE quantification
Methodology:
-
System Setup:
-
Connect the bioreactor to the membrane contactor module in a loop configuration.[9]
-
The fermentation broth is circulated on one side of the membrane (e.g., shell side), and the extraction solvent is circulated on the other side (e.g., lumen side).
-
-
Extraction Process:
-
Start the fermentation process.
-
Continuously pump the fermentation broth through the membrane module.
-
Simultaneously, circulate the extraction solvent through the other side of the membrane.
-
2-PE will diffuse from the broth, through the pores of the membrane, and into the extraction solvent.
-
-
Product Recovery:
-
The 2-PE-rich solvent is collected from the membrane module outlet.
-
The product can then be recovered from the solvent as described in Protocol 2.
-
The regenerated solvent can be recycled back to the membrane module.
-
Conclusion
The application of in situ product removal techniques is a critical strategy for enhancing the biotechnological production of this compound. The choice of the most suitable ISPR method will depend on factors such as the producing microorganism, the scale of production, and economic considerations. The protocols provided in these application notes offer a starting point for researchers to develop and optimize their 2-PE production processes. Further optimization of parameters such as resin type and loading, solvent selection, and membrane module configuration will likely be required to achieve maximum productivity for a specific system.
References
- 1. Recent advances in biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotechnological this compound Production: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biotechnological production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel type of in situ extraction: Use of solvent containing microcapsules for the bioconversion of this compound from L-phenylalanine by Saccharomyces cerevisiae. [folia.unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of different in situ product-removal methods to enhance the production of the aroma compound this compound [infoscience.epfl.ch]
- 11. Screening of High-Yield this compound Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EP0822250A1 - Process for the extraction of this compound - Google Patents [patents.google.com]
- 15. Production and purification of this compound by Saccharomyces cerevisiae using tobacco waste extract as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Solvent Selection for the Extraction of this compound from Aqueous Phases: Density and Viscosity Studies | Ingeniería UC [ing.uc.cl]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chiral Separation of 2-Phenylethanol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylethanol (PEA) is a chiral alcohol with significant applications in the fragrance, cosmetic, and pharmaceutical industries. The enantiomers of this compound, (R)-(+)-2-phenylethanol and (S)-(-)-2-phenylethanol, often exhibit different biological activities and sensory properties. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control, regulatory compliance, and the development of enantiomerically pure products. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Data Presentation
The following tables summarize the quantitative data for the chiral separation of this compound enantiomers using different chromatographic techniques, allowing for easy comparison of their performance.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) |
| Chiralcel OD-H | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | > 1.5 | ~1.2 | < 15 |
| Lux Cellulose-3 | n-Heptane / 2-Propanol / TFA (98.7:1.3:0.15, v/v/v) | 1.0 | Baseline Separation | Not Reported | < 20 |
Table 2: Gas Chromatography (GC)
| Chiral Stationary Phase | Carrier Gas | Temperature Program | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) |
| CP Chirasil-DEX CB | Hydrogen | 80°C → 140°C at 10°C/min; 140°C → 200°C at 5°C/min | > 2.0 | > 1.1 | ~15 |
Table 3: Supercritical Fluid Chromatography (SFC)
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) |
| Polysaccharide-based CSPs | CO2 / Methanol (gradient) | 3.0 - 4.0 | Generally > 1.5 | Varies with CSP | < 10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Sample Preparation Workflow
A general workflow for sample preparation prior to chromatographic analysis is outlined below.
Application Notes and Protocols for the Production of 2-Phenylethanol from Agro-Industrial Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of agro-industrial waste as a sustainable and cost-effective feedstock for the microbial production of 2-phenylethanol (2-PE). 2-PE is a valuable aromatic compound with a characteristic rose-like scent, widely used in the food, cosmetic, and pharmaceutical industries.[1][2][3][4][5][6] The biotechnological production of 2-PE using yeast fermentation offers a "natural" alternative to chemical synthesis.[3][6][7][8]
Introduction
The increasing demand for natural products has driven research into sustainable methods for producing high-value chemicals.[3][4][5][6] Agro-industrial wastes, such as fruit pomace, molasses, and lignocellulosic biomass, are abundant, renewable, and rich in carbohydrates, making them ideal substrates for microbial fermentation.[1][2][8] Various yeast species, including Saccharomyces cerevisiae, Kluyveromyces marxianus, and Pichia kudriavzevii, have been successfully employed to convert these waste streams into 2-PE.[8][9][10]
This document outlines the key steps involved in this bioconversion process, from the initial pretreatment of the agro-industrial waste to the final analysis of the 2-PE product.
Metabolic Pathways for this compound Biosynthesis in Yeast
Yeast primarily synthesizes 2-PE through two metabolic routes: the de novo Shikimate pathway and the Ehrlich pathway, which involves the bioconversion of L-phenylalanine (L-Phe).[1][3][7] The Ehrlich pathway is generally more efficient for high-yield 2-PE production and is often targeted in fermentation strategies by supplementing the medium with L-Phe.[1][3]
Experimental Protocols
The following protocols provide a general framework for the production of 2-PE from agro-industrial waste. Optimization of specific parameters may be required depending on the chosen waste material and yeast strain.
Protocol 1: Pretreatment of Lignocellulosic Agro-Industrial Waste (e.g., Corn Stover, Sugarcane Bagasse)
Lignocellulosic biomass requires pretreatment to break down its complex structure and release fermentable sugars.[11][12][13][14][15]
1. Milling and Sieving: a. Dry the agro-industrial waste at 60°C to a constant weight. b. Mill the dried material to a particle size of 1-2 mm. c. Sieve the milled biomass to ensure a uniform particle size.
2. Dilute Acid Hydrolysis: a. Prepare a 2% (v/v) sulfuric acid solution. b. Mix the milled biomass with the dilute acid solution at a solid-to-liquid ratio of 1:10 (w/v). c. Autoclave the mixture at 121°C for 30-60 minutes.[16] d. Allow the mixture to cool to room temperature. e. Neutralize the hydrolysate to a pH of 5.0-5.5 using calcium hydroxide or sodium hydroxide. f. Separate the liquid hydrolysate from the solid residue by filtration or centrifugation. The liquid portion, rich in fermentable sugars, will be used for the fermentation medium.
Protocol 2: Fermentation of Agro-Industrial Waste for 2-PE Production
This protocol describes a batch fermentation process using a pretreated agro-industrial waste hydrolysate.
1. Inoculum Preparation: a. Prepare a seed culture medium (e.g., YEPD: 1% yeast extract, 2% peptone, 2% glucose). b. Inoculate the medium with a single colony of the selected yeast strain (e.g., Saccharomyces cerevisiae). c. Incubate at 30°C with shaking at 200 rpm for 16-20 hours, or until the culture reaches the mid-logarithmic growth phase.[17]
2. Fermentation Medium: a. Prepare the fermentation medium using the agro-industrial waste hydrolysate as the primary carbon source. b. Supplement the medium with L-phenylalanine as a precursor for the Ehrlich pathway. A typical concentration is 2-10 g/L.[1][18][19] c. Add a nitrogen source, such as yeast extract (1-5 g/L) or ammonium sulfate (1-2 g/L).[19] d. Include a phosphate source, such as potassium dihydrogen phosphate (KH2PO4) at 1-3 g/L.[17] e. Adjust the final pH of the medium to 5.0-6.0.[17] f. Sterilize the medium by autoclaving at 121°C for 20 minutes.
3. Fermentation: a. Inoculate the sterile fermentation medium with the seed culture to an initial optical density (OD600) of 0.1-0.5. b. Incubate the culture at 25-30°C with agitation (150-200 rpm) for 48-96 hours.[1][17][19] c. Monitor the fermentation by taking samples periodically to measure cell growth (OD600), substrate consumption, and 2-PE concentration.
Protocol 3: Extraction and Quantification of 2-PE
1. Sample Preparation: a. Centrifuge a 1-2 mL sample of the fermentation broth at 10,000 x g for 5 minutes to pellet the cells. b. Collect the supernatant for 2-PE analysis.
2. Liquid-Liquid Extraction: a. Mix 1 mL of the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate. b. Vortex the mixture vigorously for 1-2 minutes. c. Centrifuge at 5,000 x g for 5 minutes to separate the phases. d. Carefully collect the organic phase (top layer) containing the extracted 2-PE. e. The extracted sample is now ready for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
3. Quantification by HPLC: a. Instrumentation: An HPLC system equipped with a C18 column and a UV detector.[17][20][21] b. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.[17] c. Detection: Set the UV detector to a wavelength of 210 nm.[17][21] d. Quantification: Prepare a standard curve using known concentrations of pure 2-PE. Compare the peak area of the sample to the standard curve to determine the concentration of 2-PE.
Experimental Workflow
The overall process for producing 2-PE from agro-industrial waste can be visualized as a multi-step workflow.
Data Presentation
The following tables summarize the production of 2-PE from various agro-industrial wastes as reported in the literature. This data can be used as a benchmark for evaluating the efficiency of new fermentation processes.
Table 1: 2-PE Production from Various Agro-Industrial Wastes
| Agro-Industrial Waste | Microorganism | Fermentation Mode | 2-PE Titer (g/L) | Precursor (L-Phe) (g/L) | Reference |
| Sugarcane Bagasse | Pichia kudriavzevii | Solid-State | - | - | [1] |
| Corn Stover | Pichia fermentans | Submerged | - | - | [1] |
| Sugar Beet Molasses | Yarrowia lipolytica | Submerged | 0.71 | None (de novo) | [2] |
| Brewer's Spent Grain | Yarrowia lipolytica | Submerged | 1.52 | None (de novo) | [2] |
| Cassava Wastewater | Saccharomyces cerevisiae | Submerged | - | Supplemented | [8] |
| Red Apple Pomace | Pichia kudriavzevii | Solid-State | 25.2 (mg/g waste) | Supplemented | [10] |
| Sweet Whey | Kluyveromyces marxianus | Submerged | 1.2 | 4.5 | [19] |
| Whey Permeate | Kluyveromyces marxianus | Continuous | ~8.3 (extracted) | Supplemented | [20] |
Table 2: Comparison of 2-PE Production on Synthetic vs. Waste-Based Media
| Microorganism | Medium Type | 2-PE Titer (g/L) | Precursor (L-Phe) (g/L) | Reference |
| Kluyveromyces marxianus | Synthetic | 3.44 | 4 | [1] |
| Candida glycerinogenes | Synthetic | 5.0 | 7 | [1] |
| Saccharomyces cerevisiae | Synthetic (Engineered) | 4.8 | 10 | [22] |
| Saccharomyces cerevisiae | Synthetic (Engineered) | 4.02 | 6.7 | [18] |
| Yarrowia lipolytica | Mixed Agro-Waste | ~2.5 | None (de novo) | [2] |
| Kluyveromyces marxianus | Sweet Whey | 1.2 | 4.5 | [19] |
Conclusion
The use of agro-industrial waste for this compound fermentation presents a promising avenue for sustainable and cost-effective production of this high-value aroma compound. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field to develop and optimize their own bioprocesses. Further research, including strain improvement through metabolic engineering and optimization of fermentation conditions, can lead to even higher yields and productivities, making the biotechnological production of 2-PE from waste streams an industrially viable reality.
References
- 1. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. uft-plovdiv.bg [uft-plovdiv.bg]
- 4. [PDF] Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review | Semantic Scholar [semanticscholar.org]
- 5. Yeast Fermentation on Agro-industrial Waste for Sustainable Biosynthesis of 2-Phenyl-Ethanol - IJFMR [ijfmr.com]
- 6. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijfmr.com [ijfmr.com]
- 9. researchgate.net [researchgate.net]
- 10. Valorization of agro-industrial wastes by producing this compound via solid-state fermentation: Influence of substrate selection on the process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological conversion of lignocellulosic biomass to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Technological Processes for Conversion of Lignocellulosic Biomass to Bioethanol - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioethanol Production from Lignocellulosic Biomass—Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jfds.journals.ekb.eg [jfds.journals.ekb.eg]
- 17. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering | PLOS One [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. Development of a Continuous System for this compound Bioproduction by Yeast on Whey Permeate-Based Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 22. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 2-Phenylethanol (2-PE) Yield in Yeast Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving 2-phenylethanol (2-PE) yield during yeast fermentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your 2-PE production experiments.
Problem: Low 2-PE Yield Despite High L-Phenylalanine (L-Phe) Feed
Possible Cause 1: Suboptimal Fermentation Conditions
Yeast metabolism and enzyme activity are highly sensitive to environmental parameters. Incorrect pH, temperature, or aeration can significantly hinder 2-PE production.
Solution:
-
Optimize pH: The optimal pH for 2-PE production in Saccharomyces cerevisiae is typically between 5.0 and 6.0.[1] Fermentation at a pH above 6.0 can lead to a significant decrease in 2-PE synthesis.[1]
-
Optimize Temperature: While yeast growth may be optimal at a certain temperature (e.g., 25°C), 2-PE biosynthesis can be favored at a different temperature (e.g., 35°C). Consider a two-stage fermentation strategy, where the temperature is shifted after a period of cell growth to enhance 2-PE production.[1]
-
Ensure Adequate Aeration: Proper aeration is crucial for yeast growth and metabolism. An aeration rate of 1.3 to 2.0 vvm has been shown to be effective.[1]
Possible Cause 2: Inefficient L-Phe Uptake or Conversion
Even with sufficient L-Phe in the medium, its transport into the cell and subsequent conversion to 2-PE might be limiting.
Solution:
-
Nitrogen Source Composition: The presence of more easily assimilated nitrogen sources, such as ammonium sulfate, can inhibit the uptake and catabolism of L-Phe via the Ehrlich pathway.[2] Using L-Phe as the sole or primary nitrogen source can significantly enhance its conversion to 2-PE.[2] However, moderate concentrations of yeast extract can be beneficial as it provides essential growth factors.
-
Genetic Engineering to Enhance the Ehrlich Pathway: Overexpression of key genes in the Ehrlich pathway can significantly improve 2-PE yield.
-
ARO8 and ARO9: These genes encode aromatic aminotransferases, which catalyze the first step of the Ehrlich pathway (conversion of L-Phe to phenylpyruvate).[2][3]
-
ARO10: This gene encodes a phenylpyruvate decarboxylase, a key enzyme in the second step.[2][3]
-
ADH2: This gene encodes an alcohol dehydrogenase responsible for the final conversion to 2-PE.[4]
-
Possible Cause 3: Byproduct Formation
The carbon flux from L-Phe may be diverted to the formation of byproducts such as phenylpyruvic acid and other fusel alcohols, reducing the final 2-PE yield.[5]
Solution:
-
Deletion of Competing Pathways: Deleting genes involved in competing metabolic pathways can redirect the carbon flux towards 2-PE production. For example, deleting genes encoding acetaldehyde dehydrogenases (e.g., ALD3) can prevent the oxidation of the intermediate phenylacetaldehyde to the corresponding acid.[5]
-
Optimize Glucose Concentration: High initial glucose concentrations can lead to the Crabtree effect, resulting in ethanol production and reduced 2-PE yield. A controlled feeding strategy to maintain an optimal glucose level (e.g., 20 g/L) can be beneficial.[4]
Problem: Inhibition of Yeast Growth and 2-PE Production at High 2-PE Titers
Possible Cause: 2-PE Toxicity
2-PE is toxic to yeast cells at high concentrations (typically above 2-4 g/L), which can inhibit cell growth and further 2-PE synthesis.[2]
Solution:
-
In Situ Product Recovery (ISPR): ISPR techniques remove 2-PE from the fermentation broth as it is produced, alleviating its toxic effects.
-
Solvent Extraction: Using a biocompatible organic solvent (e.g., oleic acid, polypropylene glycol) to create a two-phase system can effectively extract 2-PE from the aqueous phase.[6][7][8][9][10]
-
Adsorption: Employing adsorbent resins (e.g., macroporous resins like HZ818 or Amberlite XAD-4) can selectively remove 2-PE from the fermentation medium.[1][11]
-
-
Adaptive Laboratory Evolution (ALE): Evolving yeast strains under increasing concentrations of 2-PE can select for mutants with enhanced tolerance.[4]
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting low 2-PE yield.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolic pathways for this compound synthesis in yeast?
A1: The two primary pathways are the Shikimate pathway (de novo synthesis from glucose) and the Ehrlich pathway (bioconversion of L-phenylalanine).[2][12] The Ehrlich pathway is generally more efficient for high-yield 2-PE production when L-phenylalanine is supplied as a precursor.[2][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Solvent Selection for the Extraction of this compound from Aqueous Phases: Density and Viscosity Studies | Ingeniería UC [ing.uc.cl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition Control by Continuous Extractive Fermentation Enhances De Novo 2‐Phenylethanol Production by Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biotechnological this compound Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 2-Phenylethanol (2-PE) Toxicity in Microbial Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 2-phenylethanol (2-PE) toxicity in microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-PE) and why is its microbial production important?
A1: this compound (2-PE) is an aromatic alcohol with a characteristic rose-like fragrance. It is a valuable compound used extensively in the cosmetics, food, and pharmaceutical industries.[1][2] Microbial fermentation is a promising method for producing "natural" 2-PE, which is preferred by consumers over synthetically derived 2-PE.[3] The biotechnological production of 2-PE is primarily achieved through the Ehrlich pathway, where L-phenylalanine is converted to 2-PE, or via de novo synthesis from glucose through the shikimate pathway.[2][4]
Q2: What are the primary mechanisms of 2-PE toxicity in microbial cultures?
A2: 2-PE exhibits significant toxicity to a wide range of microorganisms, which limits its production titers. The primary mechanisms of its toxicity include:
-
Membrane Disruption: As an amphipathic molecule, 2-PE can insert into the cell membrane, disrupting its structure and increasing its fluidity.[5][6][7][8] This can impair essential membrane functions, such as transport and energy generation.
-
Inhibition of DNA, RNA, and Protein Synthesis: Studies have shown that 2-PE can interfere with the synthesis of essential macromolecules like DNA, RNA, and proteins, thereby inhibiting cell growth and proliferation.[5]
-
Mitochondrial Dysfunction: In eukaryotic microbes like yeast, 2-PE can cause mitochondrial abnormalities, including disorganized cristae and vacuolation, leading to impaired cellular respiration.[9]
-
Conversion to a More Toxic Compound: It has been suggested that the bactericidal activity of 2-PE can be attributed to its conversion to phenylacetaldehyde, which is significantly more toxic to bacteria.[5][6]
Q3: At what concentration does 2-PE become toxic to microbial cultures?
A3: The toxic concentration of 2-PE varies depending on the microbial species and strain. Generally, concentrations ranging from 1.5 to 4.0 g/L can cause complete growth inhibition in yeasts like Saccharomyces cerevisiae.[10][11] For bacteria such as Bacillus licheniformis, growth can be impaired at 5 g/L and completely inhibited at 6 g/L.[1]
Q4: What is Adaptive Laboratory Evolution (ALE) and how can it be used to improve 2-PE tolerance?
A4: Adaptive Laboratory Evolution (ALE) is an experimental method that involves cultivating microorganisms under selective pressure for extended periods, allowing for the selection of mutants with desired traits, such as increased tolerance to a toxic compound.[12][13][14] By gradually increasing the concentration of 2-PE in the culture medium, strains with enhanced tolerance can be isolated and characterized.[10][15] This method has been successfully used to generate microbial strains with significantly improved resistance to 2-PE.[10][12]
Q5: What is in situ product removal (ISPR) and how does it help in overcoming 2-PE toxicity?
A5: In situ product removal (ISPR) is a strategy that involves the continuous removal of a toxic product from the fermentation broth as it is being produced.[1][16] This prevents the accumulation of the product to toxic levels, thereby maintaining cell viability and productivity.[1][16] Common ISPR techniques for 2-PE include liquid-liquid extraction, adsorption using resins, and membrane-based separation.[1][16][17]
Troubleshooting Guides
Issue 1: Low 2-PE Titer in Engineered Strain
Possible Causes:
-
Insufficient Precursor Supply: The production of 2-PE via the Ehrlich pathway is dependent on the availability of L-phenylalanine.
-
Feedback Inhibition: High concentrations of 2-PE or intermediate metabolites can inhibit the activity of enzymes in the biosynthetic pathway.
-
Suboptimal Enzyme Activity: The efficiency of the enzymes in the Ehrlich pathway (aminotransferase, decarboxylase, and alcohol dehydrogenase) may be a limiting factor.
-
Competing Metabolic Pathways: Precursors and intermediates might be diverted to other metabolic pathways, reducing the flux towards 2-PE. For example, phenylacetaldehyde can be oxidized to the less desirable phenylacetate.[18]
-
Toxicity of 2-PE: The produced 2-PE is inhibiting the growth and metabolic activity of the production host.
Troubleshooting Steps:
-
Enhance Precursor Supply:
-
Supplement the medium with additional L-phenylalanine.
-
Engineer the host strain to overproduce L-phenylalanine by alleviating feedback inhibition in the aromatic amino acid biosynthesis pathway.[3]
-
-
Optimize Enzyme Expression:
-
Eliminate Competing Pathways:
-
Identify and knock out genes responsible for competing reactions. For instance, deleting the ALD3 gene in S. cerevisiae can prevent the conversion of phenylacetaldehyde to phenylacetate.[18]
-
-
Implement ISPR:
-
Adaptive Laboratory Evolution (ALE):
Issue 2: Poor Growth of Microbial Culture in the Presence of 2-PE
Possible Causes:
-
High Sensitivity of the Strain: The wild-type strain may have a naturally low tolerance to 2-PE.
-
Suboptimal Culture Conditions: Environmental factors such as temperature, pH, and aeration can exacerbate the toxic effects of 2-PE.
-
Synergistic Toxic Effects: The presence of other inhibitory compounds in the medium (e.g., ethanol) can increase the overall toxicity.[21]
Troubleshooting Steps:
-
Determine the Minimum Inhibitory Concentration (MIC):
-
Experimentally determine the MIC of 2-PE for your specific strain to establish a baseline for tolerance.
-
-
Adaptive Laboratory Evolution (ALE):
-
Metabolic and Tolerance Engineering:
-
Overexpress genes known to be involved in stress tolerance, such as those encoding efflux pumps or proteins involved in membrane stabilization.[22]
-
Modify the expression of transcription factors that regulate stress responses. For example, mutations in Pdr1p in S. cerevisiae have been shown to increase 2-PE tolerance.[23][24]
-
-
Optimize Culture Conditions:
-
Systematically optimize parameters like temperature, pH, and dissolved oxygen to find conditions that minimize 2-PE toxicity and support robust growth.[25]
-
-
Medium Optimization:
-
Ensure the culture medium provides all necessary nutrients for healthy growth and consider the impact of different nitrogen sources on 2-PE production and tolerance.[21]
-
Quantitative Data Summary
Table 1: Microbial Tolerance to this compound
| Microorganism | Strain | 2-PE Tolerance Level (g/L) | Reference |
| Saccharomyces cerevisiae | Engineered Strain | 3.4 | [10][11] |
| Bacillus licheniformis | DW2 | 5.0 | [1] |
| Acinetobacter soli | ANG344B | < 4.0 | [1] |
| Saccharomyces cerevisiae | AD032 (Evolved) | > 3.2 | [26] |
| Candida glycerinogenes | Engineered Strain | 5.0 | [22] |
Table 2: this compound Production Titers in Engineered Microorganisms
| Microorganism | Engineering Strategy | 2-PE Titer (g/L) | Reference |
| Saccharomyces cerevisiae | Metabolic Engineering (Ehrlich Pathway) | 4.02 | [26] |
| Escherichia coli | Metabolic Engineering (Ehrlich Pathway) | 3.21 | [1] |
| Saccharomyces cerevisiae | Metabolic & Tolerance Engineering | 5.0 | [22] |
| Kluyveromyces marxianus | In Situ Product Removal (ISPR) | 20.4 | [1] |
| Saccharomyces cerevisiae | Two-phase fermentation | 6.1 | [18][27] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for 2-PE
This protocol is adapted from standard broth microdilution methods.[7][13][28]
Materials:
-
Microbial strain of interest
-
Appropriate liquid growth medium (e.g., YPD for yeast, LB for bacteria)
-
This compound (2-PE)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of 2-PE in the growth medium.
-
Prepare a serial dilution of 2-PE in the 96-well plate. Typically, a 2-fold serial dilution is performed across the wells, leaving a column for a positive control (no 2-PE) and a negative control (medium only).
-
Prepare an inoculum of the microbial strain by growing it to the mid-log phase and diluting it to a standardized optical density (e.g., OD600 of 0.1).
-
Inoculate each well (except the negative control) with the prepared inoculum.
-
Incubate the plate at the optimal growth temperature for the microorganism for a defined period (e.g., 24-48 hours).
-
Measure the optical density (e.g., at 600 nm) of each well using a microplate reader.
-
Determine the MIC as the lowest concentration of 2-PE that results in no visible growth or a significant reduction in OD compared to the positive control.
Protocol 2: Adaptive Laboratory Evolution (ALE) for Increased 2-PE Tolerance
This protocol describes a general workflow for performing ALE.[15][20]
Materials:
-
Microbial strain of interest
-
Liquid growth medium
-
This compound (2-PE)
-
Shake flasks or a continuous culture system (chemostat)
-
Spectrophotometer
Procedure:
-
Initial Culture: Inoculate the microbial strain into a shake flask containing a sub-lethal concentration of 2-PE (determined from MIC data).
-
Serial Passaging: Once the culture reaches the late-log or early-stationary phase, transfer a small aliquot (e.g., 1-5% of the total volume) to a fresh flask containing a slightly higher concentration of 2-PE.
-
Incremental Increase in 2-PE: Repeat the serial passaging, gradually increasing the 2-PE concentration in each subsequent transfer. The rate of increase should be slow enough to allow the microbial population to adapt.
-
Monitor Growth: At each passage, monitor the growth rate of the culture (e.g., by measuring OD600).
-
Isolate Tolerant Strains: After a significant number of generations and a substantial increase in 2-PE tolerance, streak the evolved culture onto solid medium to isolate single colonies.
-
Characterize Isolates: Characterize the isolated strains for their 2-PE tolerance and production capabilities compared to the parental strain.
Protocol 3: CRISPR/Cas9-Mediated Gene Knockout in Saccharomyces cerevisiae
This is a simplified workflow for gene deletion in yeast.[2][26]
Materials:
-
S. cerevisiae strain
-
Cas9 expression plasmid
-
gRNA expression plasmid (or a combined Cas9/gRNA plasmid)
-
Repair DNA template (short oligonucleotides or a larger DNA fragment with homology to the target locus)
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG)
-
Selective growth media
Procedure:
-
Design gRNA: Design a 20-nucleotide guide RNA (gRNA) sequence that is specific to the target gene to be deleted.
-
Construct gRNA Plasmid: Clone the designed gRNA sequence into a gRNA expression vector.
-
Design Repair Template: Synthesize a DNA repair template that contains sequences homologous to the regions upstream and downstream of the target gene's open reading frame.
-
Yeast Transformation: Co-transform the Cas9 plasmid, the gRNA plasmid, and the repair DNA template into the yeast cells using a standard transformation protocol.
-
Selection: Plate the transformed cells on a medium that selects for the presence of the plasmids.
-
Screening for Knockouts: Screen the resulting colonies for the desired gene deletion using colony PCR and DNA sequencing.
-
Plasmid Curing: (Optional) If marker-free deletion is desired, cure the cells of the plasmids by growing them on a non-selective medium.
Visualizations
Caption: The Ehrlich pathway for this compound biosynthesis in yeast.
Caption: A simplified workflow for Adaptive Laboratory Evolution (ALE).
Caption: Logical relationship of In Situ Product Removal (ISPR) in overcoming 2-PE toxicity.
References
- 1. The Bacteriostatic Activity of this compound Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotechnological this compound Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and purification of this compound by Saccharomyces cerevisiae using tobacco waste extract as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Continuous System for this compound Bioproduction by Yeast on Whey Permeate-Based Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Escherichia coli for production of this compound from renewable glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. How adaptive laboratory evolution can boost yeast tolerance to lignocellulosic hydrolyses [ouci.dntb.gov.ua]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Solvent Selection for the Extraction of this compound from Aqueous Phases: Density and Viscosity Studies | Ingeniería UC [ing.uc.cl]
- 19. Frontiers | Adaptive laboratory evolution to obtain furfural tolerant Saccharomyces cerevisiae for bioethanol production and the underlying mechanism [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Contributions of Adaptive Laboratory Evolution towards the Enhancement of the Biotechnological Potential of Non-Conventional Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. CRISPR-Cas9 Genome Engineering in Saccharomyces cerevisiae Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Phenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the chemical synthesis of 2-phenylethanol. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges related to byproduct formation in three primary synthesis routes: Friedel-Crafts reaction, Grignard synthesis, and hydrogenation of styrene oxide.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Friedel-Crafts Synthesis of this compound
Problem: Low yield of this compound and formation of a significant amount of a high-boiling point byproduct.
-
Question: My Friedel-Crafts reaction of benzene and ethylene oxide is producing a low yield of the desired this compound, and I'm isolating a significant amount of a byproduct that is difficult to remove by distillation. What is the likely byproduct and how can I minimize its formation?
-
Answer: The primary high-boiling point byproduct in this reaction is dibenzyl . Its formation is often attributed to the further reaction of the initially formed this compound or its intermediates with benzene. The presence of dibenzyl makes the purification of this compound challenging, even under vacuum distillation.[1]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature, typically below 25°C.[1] Higher temperatures can promote the formation of byproducts like dibenzyl.
-
Reactant Ratio: Use a significant excess of benzene relative to ethylene oxide. This stoichiometric imbalance favors the reaction of ethylene oxide with benzene over subsequent side reactions.
-
Reaction under Vacuum: Performing the reaction under vacuum has been shown to significantly reduce the formation of undesired side reactions and can yield a product that is 98-100% pure this compound.
-
Catalyst Activity: Ensure the aluminum chloride (AlCl₃) catalyst is fresh and anhydrous. Deactivated catalyst can lead to incomplete reactions and a higher proportion of byproducts.
-
Grignard Synthesis of this compound
Problem: The final product is contaminated with a non-polar impurity that is difficult to separate from this compound.
-
Question: After performing a Grignard synthesis using phenylmagnesium bromide and ethylene oxide, my purified this compound is still contaminated with a non-polar impurity. What is this impurity and how can I prevent its formation?
-
Answer: A common non-polar byproduct in Grignard reactions involving phenylmagnesium bromide is biphenyl . Biphenyl is formed from the coupling of two phenyl groups, which can occur during the formation of the Grignard reagent. Its presence can significantly impact the quality of the final product.[1]
Troubleshooting Steps:
-
Grignard Reagent Formation:
-
Initiation: Ensure the reaction between magnesium and bromobenzene starts promptly. If the reaction is sluggish, a crystal of iodine can be added to activate the magnesium surface.
-
Temperature: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can increase the rate of biphenyl formation.
-
Addition Rate: Add the bromobenzene solution to the magnesium turnings at a rate that maintains a steady reaction without excessive heat generation.
-
-
Reaction with Ethylene Oxide:
-
Temperature: Keep the reaction temperature low when adding the ethylene oxide to the Grignard reagent. This reaction is exothermic, and controlling the temperature is crucial to prevent side reactions.
-
Inverse Addition: Consider adding the Grignard reagent to the ethylene oxide solution (inverse Grignard) to maintain a low concentration of the Grignard reagent throughout the reaction, which can minimize coupling reactions.
-
-
Hydrogenation of Styrene Oxide
Problem: The reaction produces a mixture of alcohols and other byproducts instead of selectively forming this compound.
-
Question: The catalytic hydrogenation of my styrene oxide is yielding a mixture of this compound, 1-phenylethanol, and other compounds. How can I improve the selectivity towards this compound?
-
Answer: The hydrogenation of styrene oxide can lead to several byproducts, including 1-phenylethanol , phenylacetaldehyde , styrene , and ethylbenzene . The selectivity of the reaction is highly dependent on the catalyst, support, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. Palladium-based catalysts, particularly when supported on materials like carbon (Pd/C), have shown high selectivity for this compound. Nanocrystalline nickel has also been reported to give high selectivity.
-
Catalyst Support: The nature of the catalyst support can influence the product distribution. Basic supports tend to favor the formation of this compound.
-
Promoters: The addition of a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), as a promoter can significantly enhance the selectivity towards this compound.
-
Control of Reactant Concentration: Maintaining a very low concentration of unreacted styrene oxide in the reaction mixture is crucial to prevent the formation of undesired byproducts. This can be achieved by controlling the rate of addition of styrene oxide.
-
Reaction Conditions:
-
Temperature: Optimal temperatures are typically in the range of 40-50°C.
-
Pressure: Hydrogen pressure can influence the reaction rate and selectivity. Pressures around 300 psig are commonly used.
-
-
Byproduct Formation Summary
The following tables summarize the common byproducts and reported selectivities for the different synthesis methods of this compound.
Table 1: Byproducts in Friedel-Crafts Synthesis of this compound
| Byproduct | Formation Conditions | Reported Purity of this compound |
| Dibenzyl | Higher reaction temperatures (above 25°C), non-optimal reactant ratios. | Up to 98-100% under vacuum conditions. |
Table 2: Byproducts in Grignard Synthesis of this compound
| Byproduct | Formation Conditions | Reported Yield of this compound |
| Biphenyl | High local concentrations of Grignard reagent, elevated temperatures during formation. | 37% (based on Grignard reagent) in one reported procedure.[2] |
Table 3: Byproducts and Selectivity in Hydrogenation of Styrene Oxide
| Catalyst/Conditions | Byproducts | Selectivity for this compound | Conversion of Styrene Oxide |
| 1% Pd/C, NaOH promoter, 50°C, 300 psig H₂ | 1-Phenylethanol, Phenylacetaldehyde, Ethylbenzene | 99.0% | Complete |
| 10% Ni/C, NaOH promoter, 40°C, 300 psig H₂ | 2-Methoxy ethyl benzene, 1,2-Dimethoxy ethyl benzene | 85% | 60% |
| Nanocrystalline Nickel, Optimized conditions | Not specified | 99% | 98% |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Protocol 1: Friedel-Crafts Synthesis of this compound
Materials:
-
Benzene (anhydrous)
-
Ethylene oxide
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Reaction flask with a stirrer, dropping funnel, and condenser
-
Ice bath
Procedure:
-
Set up the reaction apparatus and ensure all glassware is dry.
-
Charge the reaction flask with anhydrous benzene and anhydrous aluminum chloride under an inert atmosphere.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add ethylene oxide to the stirred mixture, maintaining the temperature below 25°C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours.
-
Quench the reaction by slowly adding the reaction mixture to ice-cold dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Ethylene oxide
-
Saturated ammonium chloride solution
-
Reaction flask with a stirrer, dropping funnel, and reflux condenser
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Ensure all glassware is oven-dried.
-
Place magnesium turnings in the reaction flask.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium. If the reaction doesn't start, add a crystal of iodine.
-
Once the reaction initiates, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent in an ice bath.
-
Slowly bubble ethylene oxide gas through the stirred Grignard solution or add a solution of ethylene oxide in anhydrous ether.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to yield this compound.
Protocol 3: Hydrogenation of Styrene Oxide
Materials:
-
Styrene oxide
-
Methanol (or other suitable solvent)
-
Palladium on carbon (Pd/C) catalyst (e.g., 1% or 5%)
-
Sodium hydroxide (promoter)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
Charge the autoclave with methanol, the Pd/C catalyst, and sodium hydroxide.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 300 psig).
-
Heat the mixture to the reaction temperature (e.g., 40-50°C) with stirring.
-
Slowly feed a solution of styrene oxide in methanol into the autoclave, maintaining a constant temperature and pressure. The addition rate should be controlled to keep the concentration of unreacted styrene oxide low.
-
After the addition is complete, continue stirring under hydrogen pressure for an additional hour to ensure complete conversion.
-
Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate by distillation.
-
Purify the resulting crude this compound by vacuum distillation.
Frequently Asked Questions (FAQs)
-
Q1: Why is my this compound product yellow?
-
A1: A yellow coloration can indicate the presence of impurities. In the Grignard synthesis, biphenyl is a common byproduct that can impart a yellowish color. In other syntheses, residual starting materials or byproducts from side reactions can also be the cause. Proper purification, such as vacuum distillation, is essential to obtain a colorless product.
-
-
Q2: Can I use a different catalyst for the hydrogenation of styrene oxide?
-
A2: Yes, other catalysts like Raney nickel can be used. However, the selectivity towards this compound can be lower compared to palladium-based catalysts. The choice of catalyst and support should be optimized for your specific requirements.
-
-
Q3: What is the purpose of the vacuum in the Friedel-Crafts synthesis?
-
A3: Performing the Friedel-Crafts reaction under vacuum helps to remove gaseous byproducts and can shift the equilibrium of the reaction, which has been reported to significantly reduce the formation of undesired side products like dibenzyl, leading to a purer final product.
-
-
Q4: How can I confirm the identity and purity of my this compound product and its byproducts?
-
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to identify the components of your reaction mixture and determine the purity of your product. The retention times and mass spectra of the components can be compared to known standards of this compound and its potential byproducts.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in troubleshooting byproduct formation.
Caption: Troubleshooting workflow for byproduct formation in Friedel-Crafts synthesis.
Caption: Troubleshooting workflow for byproduct formation in Grignard synthesis.
Caption: Troubleshooting workflow for improving selectivity in the hydrogenation of styrene oxide.
References
Technical Support Center: Purification of 2-Phenylethanol from Natural Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-phenylethanol (2-PE) from natural extracts.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Recovery of this compound After Liquid-Liquid Extraction
-
Question: We performed a liquid-liquid extraction of a fermentation broth, but the yield of this compound in the organic phase is significantly lower than expected. What could be the cause?
-
Answer: Low recovery of this compound during liquid-liquid extraction can be attributed to several factors:
-
Inappropriate Solvent Choice: The solvent used may not have a high partition coefficient for this compound. Ethyl acetate is often an effective solvent for this purpose.[1]
-
Suboptimal pH of the Aqueous Phase: The pH of the fermentation broth can influence the solubility of this compound. It is recommended to perform the extraction at a pH where this compound has minimal solubility in the aqueous phase.
-
Insufficient Mixing: Inadequate mixing of the aqueous and organic phases can lead to incomplete extraction. Ensure vigorous mixing to maximize the interfacial area for mass transfer.
-
Emulsion Formation: The presence of surfactants or proteins in the fermentation broth can lead to the formation of stable emulsions, trapping the this compound and hindering phase separation. Centrifugation or the addition of a demulsifying agent can help break the emulsion.
-
Insufficient Solvent Volume: The volume of the organic solvent may not be sufficient to extract the majority of the this compound. An optimal solvent-to-broth ratio should be determined experimentally.
-
Issue 2: Presence of Unexpected Peaks in GC-MS Analysis
-
Question: Our GC-MS analysis of the purified this compound sample shows several unexpected peaks. What could be the origin of these impurities?
-
Answer: The presence of unexpected peaks in your GC-MS chromatogram can indicate various impurities. Common sources include:
-
Fermentation Byproducts: Yeast and other microorganisms naturally produce a range of volatile and semi-volatile compounds during fermentation, including other alcohols, esters, and organic acids, which may be co-extracted with this compound.
-
Residual Solvents: Traces of the extraction solvent (e.g., ethyl acetate, dichloromethane) may remain in the final product if not completely removed during the evaporation step.
-
Degradation Products: this compound can degrade under certain conditions (e.g., high temperatures during distillation).
-
Contaminants from Starting Material: If using plant extracts or other complex natural sources, pigments, lipids, and other phytochemicals can be co-extracted.
-
Sulfur-Containing Compounds and Organic Acids: These have been identified as common impurities in this compound extracted from distillation residues.[2][3]
-
Issue 3: Low Purity of this compound After Distillation
-
Question: We have performed distillation on our crude this compound extract, but the final purity is still not satisfactory. How can we improve this?
-
Answer: Achieving high purity through distillation requires careful optimization of the process:
-
Inadequate Fractionation: The boiling points of some impurities may be close to that of this compound, making separation by simple distillation difficult. Using a fractional distillation column with a higher number of theoretical plates can improve separation efficiency.
-
Azeotrope Formation: this compound may form azeotropes with water or other components in the extract, which can limit the achievable purity. Azeotropic distillation with a suitable entrainer might be necessary.
-
Thermal Decomposition: As mentioned, this compound can degrade at high temperatures. Performing the distillation under vacuum will lower the boiling point and minimize thermal degradation.
-
Initial Purity of the Extract: The purity of the starting material for distillation is crucial. It is often beneficial to perform a preliminary purification step, such as column chromatography or treatment with activated charcoal, to remove major impurities before distillation.
-
Frequently Asked Questions (FAQs)
General Questions
-
What are the main challenges in purifying this compound from natural sources? The primary challenges include the low concentration of this compound in natural extracts, the presence of a complex mixture of impurities with similar physicochemical properties, and the potential for product degradation during purification.[1] For biotechnological production, product inhibition of the producing microorganisms can also limit the final concentration.[4]
-
What are the common natural sources for this compound extraction? Common natural sources include rose petals, fermentation broths (from yeasts like Saccharomyces cerevisiae and Kluyveromyces marxianus), and distillation residues from alcohol production.[2][3][5]
Technical Questions
-
Which purification techniques are most effective for this compound? A combination of techniques is often employed. Liquid-liquid extraction is a common initial step to capture the this compound from the aqueous phase.[1] This is often followed by distillation for further purification.[1] Adsorption onto polymeric resins is another effective method for both capture and purification.[2] For biotechnological processes, in situ product removal (ISPR) techniques can be used to alleviate product toxicity and improve overall yield.
-
What is a typical purity and yield that can be expected? The achievable purity and yield depend on the starting material and the purification method. For example, a purity of >98% with a 78% recovery efficiency has been reported for this compound purified from a yeast fermentation broth.[5] Another process involving liquid-liquid extraction followed by distillation achieved a purity of 96%.[1] An aromatic oil containing 85% this compound was obtained from distillation residues.[2][3]
Data Presentation
Table 1: Comparison of this compound Production and Purification from Various Natural Sources
| Starting Material | Organism/Method | Initial Concentration (g/L) | Purification Method(s) | Final Purity (%) | Recovery/Yield (%) | Reference |
| Fermentation Broth | Saccharomyces cerevisiae JM2014 | 3.60 | Extraction with drying agents | >98 | 78 | [5] |
| Whey Fermentation | - | 0.7 - 5.6 | Liquid-Liquid Extraction, Distillation | 96 | - | [1] |
| Tobacco Waste Extract | Saccharomyces cerevisiae | 1.65 | Resin Elution, Activated Charcoal | Pure (GC-MS) | - | [6][7] |
| Distillation Residues | - | 0.04 - 0.15 | Adsorption on Resin, Evaporation | 85 | - | [2][3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Fermentation Broth
-
Preparation: After fermentation, centrifuge the broth to remove microbial cells and other solid debris.
-
Extraction:
-
Transfer the clarified broth to a separatory funnel.
-
Add an appropriate volume of a suitable organic solvent (e.g., ethyl acetate). A 1:1 or 1:2 (broth:solvent) ratio is a good starting point.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the phases to separate completely.
-
-
Collection:
-
Drain the lower aqueous phase.
-
Collect the upper organic phase containing the this compound.
-
-
Drying:
-
Add a drying agent (e.g., anhydrous sodium sulfate) to the organic phase to remove any residual water.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: Purification of this compound using Adsorbent Resin
-
Column Preparation:
-
Pack a chromatography column with a suitable adsorbent resin (e.g., Dowex S 112).
-
Wash the column with a suitable solvent to activate and equilibrate the resin.
-
-
Loading:
-
Pass the clarified fermentation broth or extract through the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound from the resin using a suitable organic solvent (e.g., 96% ethanol).
-
Collect the eluate in fractions.
-
-
Analysis and Pooling:
-
Analyze the collected fractions for this compound concentration (e.g., by HPLC or GC).
-
Pool the fractions containing the highest concentrations of this compound.
-
-
Solvent Removal:
-
Remove the elution solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: The Ehrlich pathway for this compound biosynthesis.
Caption: The Shikimate pathway leading to the precursor of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Refactoring Ehrlich Pathway for High-Yield this compound Production in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oeno-one.eu [oeno-one.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Phenylethanol Stability and Degradation in Solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 2-phenylethanol in experimental solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solutions?
A1: this compound is generally considered a stable compound, particularly in alkaline conditions.[1] However, its stability can be influenced by several factors, including:
-
Exposure to Strong Oxidizing Agents and Acids: Contact with strong acids and oxidizing agents should be avoided as they can cause degradation.[2][3][4]
-
Light and Air Exposure: Prolonged exposure to light and air can lead to the formation of potentially explosive peroxides.[5] It is sensitive to light and oxidizing agents.[3]
-
Temperature: High temperatures can promote thermal decomposition.[6][7] It is recommended to store this compound below +30°C.[3][4]
-
Storage Container Material: this compound can be absorbed by low-density polyethylene containers. Polypropylene containers have shown insignificant losses over 12 weeks at 30°C.[2]
Q2: What are the known degradation products of this compound?
A2: The degradation of this compound can result in several products depending on the conditions:
-
Oxidation: Oxidation can yield phenylacetaldehyde, which can be further oxidized to phenylacetic acid.[2] Other identified oxidation products include formaldehyde and benzaldehyde.[8][9]
-
Thermal Decomposition: At high temperatures, this compound can decompose to form styrene and water.[6][7] Other reported pyrolysis products include benzene, ethylbenzene, and benzaldehyde.[6][7]
Q3: How should I store solutions containing this compound to ensure stability?
A3: To maintain the stability of this compound solutions, the following storage practices are recommended:
-
Container: Store in a well-closed, airtight container.[2] Glass or polypropylene containers are preferable to low-density polyethylene.[2]
-
Light Protection: Protect from light by using amber-colored containers or storing in a dark place.[2][3]
-
Temperature: Store in a cool, dry place, ideally below +30°C.[3][4]
-
Inert Atmosphere: For long-term storage of high-purity solutions, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Unexpected peaks appear in my chromatogram (HPLC/GC) after a short period of storing my this compound solution.
-
Possible Cause 1: Oxidation. Exposure to air can lead to the oxidation of this compound, forming impurities like phenylacetaldehyde and phenylacetic acid.[2]
-
Troubleshooting Step: Prepare fresh solutions before use and minimize their exposure to air. If solutions must be stored, keep them in tightly sealed vials with minimal headspace.
-
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can cause degradation.
-
Possible Cause 3: Contamination. The unexpected peaks could be from a contaminated solvent, container, or improper handling.
-
Troubleshooting Step: Use high-purity solvents and thoroughly clean all glassware. Run a blank analysis of the solvent to rule out contamination.
-
Issue 2: The concentration of my this compound standard solution is decreasing over time.
-
Possible Cause 1: Adsorption to the container. this compound can be absorbed by certain plastics, such as low-density polyethylene.[2]
-
Troubleshooting Step: Use glass or polypropylene containers for storing standard solutions.[2]
-
-
Possible Cause 2: Volatility. this compound is volatile, and losses can occur from improperly sealed containers.[3]
-
Troubleshooting Step: Ensure that storage containers are tightly sealed. For long-term storage, use vials with septa and screw caps.
-
-
Possible Cause 3: Degradation. As mentioned in Issue 1, oxidation or photodegradation can lead to a decrease in the concentration of the parent compound.
-
Troubleshooting Step: Follow the storage recommendations to minimize degradation (protect from light and air, store at a cool temperature).
-
Issue 3: I observe the formation of a precipitate in my aqueous this compound solution.
-
Possible Cause 1: Limited Solubility. this compound has limited solubility in water (approximately 20 g/L at 20°C).[4] If the concentration exceeds this limit, it may precipitate out, especially at lower temperatures.
-
Troubleshooting Step: Ensure the concentration of your solution is within the solubility limits. If a higher concentration is needed, consider using a co-solvent like ethanol.
-
-
Possible Cause 2: Chemical Reaction. A reaction with another component in the solution could be forming an insoluble product.
Data on this compound Degradation Products
The following table summarizes the primary degradation products of this compound under different conditions.
| Degradation Condition | Major Degradation Products | Reference |
| Oxidation (Cl-initiated) | Phenylacetaldehyde, Benzaldehyde, Formaldehyde | [8][9] |
| Thermal Decomposition | Styrene, Water, Toluene, Benzene, Ethylbenzene, Benzaldehyde | [6][7] |
| General Oxidation | Phenylacetaldehyde, Phenylacetic Acid | [2] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution via HPLC-UV
This protocol outlines a general procedure for assessing the stability of this compound in a given solution under specific storage conditions.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the desired experimental solution (e.g., buffer at a specific pH) to achieve the final working concentration.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze the working solution using a validated HPLC-UV method. An example of HPLC conditions can be found in studies identifying this compound as an impurity.[10][11]
-
Record the peak area or height of the this compound peak. This will serve as the baseline (T=0) measurement.
-
-
Storage Conditions:
-
Divide the remaining working solution into several aliquots in appropriate containers (e.g., amber glass vials).
-
Store the aliquots under the desired experimental conditions (e.g., specified temperature, light exposure).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), remove an aliquot from storage.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample by HPLC-UV under the same conditions as the initial analysis.
-
Record the peak area or height of the this compound peak and note the appearance of any new peaks (potential degradation products).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting logic for decreased this compound concentration.
Caption: Major degradation pathways of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. chembk.com [chembk.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of Oxidation Reaction Products of this compound Using Synchrotron Photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Quantitative Analysis of this compound as Major Impurity in Bromadol by HPLC [sciepub.com]
- 11. sciepub.com [sciepub.com]
Technical Support Center: Optimizing Nitrogen Source for Enhanced 2-Phenylethanol Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing nitrogen sources for 2-phenylethanol (2-PE) production.
Frequently Asked Questions (FAQs)
Q1: What is the most effective nitrogen source for maximizing 2-PE production?
A1: L-phenylalanine, when used as the sole nitrogen source, is generally the most effective for maximizing 2-PE production in yeast, such as Saccharomyces cerevisiae.[1][2][3] This is because L-phenylalanine is the direct precursor for 2-PE synthesis via the Ehrlich pathway.[1][2][3] The presence of other, more readily assimilable nitrogen sources, such as ammonia, can lead to nitrogen catabolite repression (NCR), which inhibits the expression of genes involved in the utilization of non-preferred nitrogen sources like phenylalanine.[4][5]
Q2: How does nitrogen catabolite repression (NCR) affect 2-PE production?
A2: Nitrogen catabolite repression (NCR) is a regulatory mechanism in yeast that prioritizes the use of "preferred" nitrogen sources like ammonia and glutamine.[4][5] When these sources are present, NCR represses the transcription of genes required for the catabolism of "non-preferred" nitrogen sources, including the aromatic amino acid L-phenylalanine.[4] This repression directly hinders the Ehrlich pathway, which is the primary route for converting L-phenylalanine to 2-PE, thereby reducing the overall yield.
Q3: Can complex nitrogen sources like yeast extract or peptone be used?
A3: Yes, complex nitrogen sources like yeast extract and peptone can be used and may even be beneficial in some cases. While L-phenylalanine as the sole nitrogen source often gives the highest 2-PE titers, moderate concentrations of yeast extract can positively influence production by providing essential growth factors, vitamins, and microelements necessary for robust cellular metabolism.[1] However, it's a balancing act, as high concentrations of other amino acids in these complex sources can compete with L-phenylalanine uptake and metabolism, or trigger NCR. One study found that corn steep liquor activated the expression of genes in both the shikimate and Ehrlich pathways, promoting 2-PE synthesis.[6]
Q4: What is the role of the Ehrlich pathway in 2-PE production?
A4: The Ehrlich pathway is the main metabolic route for the production of 2-PE from L-phenylalanine in yeast.[7] It is a three-step process:
-
Transamination: L-phenylalanine is converted to phenylpyruvate. This step is catalyzed by aminotransferases like Aro8 and Aro9.[2][8]
-
Decarboxylation: Phenylpyruvate is decarboxylated to phenylacetaldehyde by the enzyme phenylpyruvate decarboxylase (Aro10).[2][8]
-
Reduction: Phenylacetaldehyde is then reduced to this compound by alcohol dehydrogenases.[8]
The efficiency of this pathway is highly dependent on the availability of L-phenylalanine and the absence of repressive nitrogen sources.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low 2-PE Yield | Suboptimal Nitrogen Source: The presence of preferred nitrogen sources like ammonia is causing nitrogen catabolite repression. | - Replace ammonium salts with L-phenylalanine as the primary or sole nitrogen source.[1][2] - If using a complex medium, try reducing the concentration of yeast extract or peptone and increasing the L-phenylalanine concentration. |
| Incorrect C:N Ratio: An imbalanced carbon-to-nitrogen ratio can affect metabolic flux. | - Optimize the initial concentrations of glucose and L-phenylalanine. High glucose concentrations can sometimes lead to reduced L-phenylalanine conversion.[9] | |
| Inadequate Gene Expression: Low expression levels of key Ehrlich pathway genes (e.g., ARO8, ARO9, ARO10). | - Overexpress key genes in the Ehrlich pathway, such as ARO9 and ARO10.[10] - Overexpress the transcriptional activator ARO80, which induces the expression of ARO9 and ARO10.[10] | |
| High Biomass, Low 2-PE Production | Metabolic Flux Directed Towards Growth: Nutrients are being primarily utilized for cell growth rather than secondary metabolite production. | - Implement a two-stage fermentation strategy. A growth phase with a complete medium, followed by a production phase with a medium containing L-phenylalanine as the sole nitrogen source. |
| Presence of Competing Pathways: Phenylacetaldehyde, an intermediate in the Ehrlich pathway, is being oxidized to phenylacetate instead of being reduced to 2-PE. | - Consider deleting genes responsible for the oxidation of phenylacetaldehyde, such as ALD3.[8][10] | |
| Inconsistent Results Between Batches | Variability in Complex Nitrogen Sources: The composition of yeast extract, peptone, or corn steep liquor can vary between suppliers and batches. | - Source complex nitrogen sources from a single, reliable supplier and lot number for a series of experiments. - For maximum consistency, use a chemically defined medium with L-phenylalanine as the sole nitrogen source. |
| Toxicity Issues | 2-PE Toxicity: this compound is toxic to yeast cells at high concentrations, which can inhibit growth and production. | - Implement in situ product recovery (ISPR) techniques, such as using an organic solvent overlay (e.g., polypropylene glycol) to extract 2-PE from the fermentation broth as it is produced.[8][10] |
Data Presentation
Table 1: Effect of Different Nitrogen Sources on 2-PE Production in Saccharomyces cerevisiae
| Nitrogen Source | Concentration (g/L) | 2-PE Titer (g/L) | Reference Strain | Key Findings |
| L-phenylalanine (sole) | 10 | 4.8 | Engineered S. cerevisiae | L-phenylalanine as the sole nitrogen source is highly effective for 2-PE production in engineered strains.[10] |
| L-phenylalanine (sole) | 6.7 | 2.88 | Engineered S. cerevisiae | Demonstrates the direct conversion of L-phenylalanine to 2-PE.[11] |
| L-phenylalanine + Yeast Extract + Corn Steep Liquor | 8 + 2.5 + 1.75 | 4.81 | Wild-type S. cerevisiae | A combination of nitrogen sources can enhance 2-PE production in wild-type strains.[6] |
| L-phenylalanine + (NH4)2SO4 | 4.5 + 0.76 | 1.2 | Kluyveromyces marxianus | A combination of L-phenylalanine and a preferred nitrogen source can still yield 2-PE, though potentially at lower levels than with L-phenylalanine alone.[12] |
| NH4+ (sole) | N/A | 0.08 | Pichia kudriavzevii | Using a non-precursor nitrogen source like ammonia results in very low de novo synthesis of 2-PE.[13] |
| L-phenylalanine + NH4+ | N/A | 0.56 | Pichia kudriavzevii | The presence of ammonia significantly reduces 2-PE production even when L-phenylalanine is available.[13] |
| L-phenylalanine (sole) | N/A | 1.28 | Pichia kudriavzevii | Confirms the superiority of L-phenylalanine as the sole nitrogen source for 2-PE production.[13] |
Experimental Protocols
Protocol 1: Evaluation of Different Nitrogen Sources for 2-PE Production
-
Strain Preparation: Inoculate a single colony of the yeast strain into 5 mL of YPD medium and incubate overnight at 30°C with shaking at 200 rpm.
-
Pre-culture: Inoculate the overnight culture into 50 mL of YPD medium in a 250 mL flask to an initial OD600 of 0.2. Incubate at 30°C with shaking at 200 rpm until the OD600 reaches 2.0.
-
Fermentation:
-
Prepare fermentation media with a constant carbon source concentration (e.g., 20 g/L glucose).
-
Prepare different media, each with a different nitrogen source to be tested (e.g., 10 g/L L-phenylalanine; 5 g/L (NH4)2SO4; 5 g/L yeast extract; 10 g/L L-phenylalanine + 1 g/L (NH4)2SO4).
-
Harvest the pre-culture cells by centrifugation, wash with sterile water, and resuspend in the fermentation media to an initial OD600 of 0.5.
-
Incubate the fermentation cultures at 30°C with shaking at 200 rpm for 72-96 hours.
-
-
Sampling and Analysis:
-
Take samples at regular intervals (e.g., every 12 or 24 hours).
-
Measure cell density (OD600).
-
Analyze the supernatant for 2-PE and residual L-phenylalanine concentrations using HPLC.
-
Visualizations
Caption: The Ehrlich pathway for this compound production.
Caption: Nitrogen Catabolite Repression's effect on 2-PE production.
Caption: Workflow for evaluating nitrogen sources for 2-PE production.
References
- 1. Biotechnological this compound Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uft-plovdiv.bg [uft-plovdiv.bg]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of 21 Different Nitrogen Sources on Global Gene Expression in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of High-Yield this compound Producing Strain from Wild-Type Saccharomyces cerevisiae and Optimization of Fermentation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pricklycider.com [pricklycider.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Isolation and Identification of Non-Saccharomyces Yeast Producing this compound and Study of the Ehrlich Pathway and Shikimate Pathway [mdpi.com]
Technical Support Center: Enhancing 2-Phenylethanol Tolerance in Yeast
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving 2-phenylethanol (2-PE) tolerance in industrial yeast strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound (2-PE) production in yeast?
A1: Yeast primarily produces 2-PE through two main routes: the Ehrlich pathway and the Shikimate pathway.[1][2][3] The Ehrlich pathway is the most significant for high-yield production and involves the conversion of L-phenylalanine (L-Phe) into 2-PE.[1][2][3][4] This process occurs in three main steps: transamination of L-Phe to phenylpyruvate, decarboxylation to phenylacetaldehyde, and finally, reduction to 2-PE.[1][4][5] The Shikimate pathway allows for the de novo synthesis of 2-PE from glucose, but the Ehrlich pathway is considered more efficient for biotechnological production.[2][3]
Q2: Why is 2-PE toxic to yeast cells, and what is the typical tolerance limit?
A2: 2-PE is toxic primarily because its amphipathic nature allows it to disrupt cell membranes, affecting their integrity and fluidity. This can impair crucial functions like nutrient transport and signaling.[6][7] High concentrations of 2-PE can also lead to mitochondrial dysfunction and interfere with protein synthesis.[6][8] The tolerance limit varies significantly among yeast species and strains, but growth inhibition is often observed at concentrations ranging from 1.5 to 4.0 g/L.[9] This toxicity is a major bottleneck for achieving high titers in industrial fermentations.[10]
Q3: What are the main strategies to improve 2-PE tolerance in yeast?
A3: There are several key strategies:
-
Adaptive Laboratory Evolution (ALE): This involves cultivating yeast in gradually increasing concentrations of 2-PE, selecting for mutants with enhanced tolerance.[9][11][12] This method can generate robust strains without introducing foreign DNA.[12]
-
Rational Metabolic Engineering: This involves targeted genetic modifications. Common approaches include:
-
Overexpressing genes involved in the stress response, such as those in the High Osmolarity Glycerol (HOG) pathway (e.g., HOG1).[9]
-
Modifying transcription factors like Pdr1p, which regulates multidrug resistance, to enhance tolerance.[13]
-
Overexpressing genes that reinforce the cell wall or membrane.[9]
-
-
Process Engineering: Techniques like in situ product recovery (ISPR) can be used to continuously remove 2-PE from the fermentation broth, keeping its concentration below toxic levels.[5][14][15] Two-phase fermentation with an organic solvent is a common ISPR method.[5][14]
Troubleshooting Guide
Problem 1: My engineered yeast strain shows poor growth and viability when exposed to 2-PE, even after modifications intended to increase tolerance.
| Possible Cause | Troubleshooting Steps |
| Synergistic Toxicity | Ethanol, a common fermentation byproduct, can act synergistically with 2-PE, increasing its toxicity.[3][7][15] |
| Solution: Measure ethanol concentration in your culture. If high, consider strategies to reduce ethanol production or use a strain with higher ethanol tolerance. | |
| Incorrect Gene Target | The chosen gene for modification may not be the primary driver of tolerance in your specific strain background. |
| Solution: Perform transcriptomic analysis (RNA-Seq) on your strain under 2-PE stress to identify upregulated genes, which are better candidates for overexpression.[9][13] | |
| Metabolic Burden | Overexpression of certain proteins can place a significant metabolic load on the cell, slowing growth. |
| Solution: Use promoters of varying strengths to tune the expression level of your target gene. Test growth in the absence of 2-PE to assess the baseline metabolic burden. | |
| Off-Target Mutations | Random mutagenesis or extensive cultivation may have introduced deleterious off-target mutations. |
| Solution: Perform whole-genome sequencing of your tolerant strain to identify all mutations.[9] Back-cross with the parent strain to confirm which mutations are responsible for the desired phenotype. |
Problem 2: 2-PE production is low despite successful enhancement of tolerance.
| Possible Cause | Troubleshooting Steps |
| Pathway Imbalance | The native Ehrlich pathway enzymes may not be sufficient to handle increased precursor flux or the demands of a more robust cell. |
| Solution: Overexpress key enzymes in the Ehrlich pathway, such as transaminase (ARO9), decarboxylase (ARO10), and alcohol dehydrogenase (ADH2).[5][11] | |
| Competing Pathways | Phenylacetaldehyde, an intermediate in the Ehrlich pathway, can be oxidized to phenylacetate by aldehyde dehydrogenases (e.g., Ald3p), reducing the 2-PE yield.[5][14] |
| Solution: Delete genes encoding competing aldehyde dehydrogenases, such as ALD3, to redirect metabolic flux towards 2-PE.[5] | |
| Precursor Limitation | The supply of L-phenylalanine or the cofactor α-ketoglutarate may be the limiting factor.[11] |
| Solution: Ensure L-phenylalanine is supplied as the sole or primary nitrogen source to drive the Ehrlich pathway.[2][3] Consider overexpressing enzymes like L-glutamate oxidase to improve α-ketoglutarate supply.[11][16] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on engineering 2-PE tolerance and production.
Table 1: Genetic Modifications to Enhance 2-PE Production
| Strain Background | Genetic Modification | 2-PE Titer (g/L) | Fold Increase vs. Control | Reference |
| S. cerevisiae | Overexpression of ARO9, ARO10; Deletion of ALD3 | 4.8 | ~9x | [5][14] |
| S. cerevisiae | Adaptive Evolution + Fusion Protein (tyrB-kdcA-ADH2) | 3.14 | - | [11][16] |
| S. cerevisiae | Above mods + lgox overexpression + PDC5 deletion | 4.02 | - | [11][16] |
| C. glycerinogenes | Metabolic Engineering + Overexpression of SLC1 | 5.0 | 1.39x | [17] |
| S. cerevisiae | Pdr1p mutation | 2.22 | 1.16x | [13] |
Table 2: Improvement of 2-PE Tolerance via Evolutionary Engineering
| Yeast Strain | Selection Method | Final 2-PE Conc. (g/L) | Improvement vs. Parent | Reference |
| S. cerevisiae | Successive batch cultivation | 3.4 | ~3x higher tolerance | [9] |
| S. cerevisiae (WT-A) | Adaptive Laboratory Evolution | 3.2 (Tolerated) | Parent strain growth inhibited | [12] |
Experimental Protocols
Protocol 1: Adaptive Laboratory Evolution (ALE) for 2-PE Tolerance
This protocol describes a general workflow for selecting 2-PE tolerant yeast strains through serial passaging.
-
Initial MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of 2-PE for the parent strain. This can be done using a broth microdilution assay. The starting concentration for ALE should be sub-lethal (e.g., 50-70% of the MIC).
-
Initial Culture: Inoculate the parent strain into a suitable medium (e.g., YPD) containing the starting sub-lethal concentration of 2-PE. Grow at an appropriate temperature (e.g., 30°C) with shaking until the culture reaches the stationary phase.
-
Serial Passaging: Transfer a small aliquot (e.g., 1%) of the stationary phase culture into fresh medium containing a slightly higher concentration of 2-PE (e.g., an increase of 0.1 g/L).[9]
-
Iterative Selection: Repeat the passaging step, gradually increasing the 2-PE concentration each time the yeast population successfully adapts and grows to a high density.[9] If growth ceases, maintain the culture at the last successful concentration for several passages before attempting to increase it again.[9]
-
Isolation of Tolerant Mutants: After a significant number of passages (e.g., 50-100) and a substantial increase in 2-PE tolerance, plate the final population onto solid agar. Isolate single colonies for further characterization.
-
Phenotypic Verification: Confirm the enhanced tolerance of the isolated mutants by comparing their growth curves to the parent strain in liquid media containing high concentrations of 2-PE.
Protocol 2: Spot Assay for Rapid Tolerance Screening
This method allows for a semi-quantitative comparison of the tolerance levels of multiple yeast strains.
-
Prepare Cultures: Grow overnight cultures of the parent strain and mutant strains in liquid YPD medium to the mid-log phase.
-
Normalize Cell Density: Measure the optical density (OD₆₀₀) of each culture and normalize all to an OD₆₀₀ of 1.0 using sterile water or saline.
-
Serial Dilutions: Create a 10-fold serial dilution series for each normalized culture (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Prepare Plates: Use solid agar plates (e.g., YPD) for the control and plates containing various concentrations of 2-PE for the test conditions.
-
Spotting: Spot 5 µL of each dilution onto the control and test plates.
-
Incubation: Incubate the plates at 30°C for 48-72 hours.
-
Analysis: Compare the growth of the mutant strains to the parent strain at different 2-PE concentrations. A tolerant strain will show visible growth at higher dilutions and higher 2-PE concentrations than the parent.
Signaling Pathways in 2-PE Tolerance
High Osmolarity Glycerol (HOG) Pathway
The HOG pathway is a critical MAP kinase signaling cascade that responds to various environmental stresses, including exposure to fusel alcohols like 2-PE. Activation of this pathway can lead to the expression of stress-responsive genes.[9] Mutations in key components like the MAP kinase Hog1p have been identified in 2-PE tolerant strains, suggesting that a hyperactive pathway may confer resistance by pre-emptively activating a protective response.[9]
References
- 1. Biotechnological this compound Production: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioproduction of this compound through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Saccharomyces cerevisiae for the production of this compound via Ehrlich pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action for this compound isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Continuous System for this compound Bioproduction by Yeast on Whey Permeate-Based Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Controlling the Development of Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic, transcriptomic, and metabolic characterization of this compound-resistant Saccharomyces cerevisiae obtained by evolutionary engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the this compound tolerance of yeast [actamicro.ijournals.cn]
- 11. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering | PLOS One [journals.plos.org]
- 12. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the stress response mechanisms to this compound conferred by Pdr1p mutation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic engineering of Saccharomyces cerevisiae for the production of 2‐phenylethanol via Ehrlich pathway | Semantic Scholar [semanticscholar.org]
- 15. Enhancement of this compound productivity by Saccharomyces cerevisiae in two-phase fed-batch fermentations using solvent immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of this compound production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Phenylethanol and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-phenylethanol (2-PE) and its various ester derivatives. By presenting key experimental data, detailed methodologies, and visual representations of workflows and signaling pathways, this document aims to be an objective resource for researchers and professionals in drug development and related scientific fields.
Data Presentation
The following tables summarize the quantitative data on the antimicrobial, antifungal, antioxidant, and cytotoxic activities of this compound and its esters, facilitating a clear comparison of their performance.
Table 1: Antimicrobial Activity of this compound and Its Esters
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound | Escherichia coli | ~15 mM | [1] |
| This compound | Ralstonia solanacearum | >150 µg/mL | [2] |
| 2-Phenylethyl acetate | Gram-positive and Gram-negative bacteria | Recognized antimicrobial activity | [3] |
| Methyl phenylacetate | Escherichia coli | ~6.3 mM | [1] |
| Phenylacetic acid | Escherichia coli | ~20 mM | [1] |
| Phenylacetic acid | Ralstonia solanacearum | 25 µg/mL | [2] |
| Phenylacetic acid | Escherichia coli | 150 µg/mL | [2] |
Table 2: Antifungal Activity of this compound and Its Esters
| Compound | Fungal Strain | MIC (Minimum Inhibitory Concentration) | Reference |
| This compound | Candida species | 800-3,200 µg/mL | [4] |
| This compound | Penicillium italicum & P. digitatum | Antifungal activity demonstrated | [5] |
| 2-Phenylethyl isothiocyanate | Alternaria alternata | 1.22 mM | [6][7] |
Table 3: Antioxidant Activity of this compound and Its Esters
| Compound | Assay | Antioxidant Capacity | Reference |
| This compound | ABTS | Very low antiradical activity | [8] |
| Phenethyl trifluoroacetate | ABTS | Very low antiradical activity | [8] |
| 2-(3,4-dihydroxyphenyl)ethyl trifluoroacetate (Hydroxytyrosol ester) | ABTS & DPPH | Good antioxidant capacity | [8] |
| Caffeic acid and its esters | - | Higher antioxidant activities than respective phenolic acids | [2] |
| Protocatechuic acid and its esters | - | Antioxidant activity, but lower than caffeic acid esters | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a widely accepted technique for assessing antimicrobial activity.[9][10][11][12]
-
Preparation of Test Compounds: Dissolve this compound and its esters in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create stock solutions.
-
Preparation of Microtiter Plates: Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria) into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions of the test compounds directly in the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to all wells containing the test compounds. Include a positive control (microorganism in medium without test compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
The antioxidant capacity of this compound and its esters is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[8][13][14][15][16]
DPPH Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol.
-
Reaction Mixture: Add an aliquot of the test compound (at various concentrations) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
ABTS Assay
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours before use.
-
Reaction Mixture: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a certain wavelength (e.g., 734 nm). Add an aliquot of the test compound to the diluted ABTS•+ solution.
-
Absorbance Measurement: Measure the absorbance at regular intervals over a specific period.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway.
Discussion of Biological Activities
Antimicrobial and Antifungal Activity
This compound exhibits broad-spectrum antimicrobial and antifungal properties.[2][17] Its mechanism of action is primarily attributed to its ability to disrupt the cell membrane, leading to increased permeability and leakage of cellular components.[18][19] This disruption of membrane integrity affects essential cellular processes, ultimately inhibiting microbial growth.
Esters of this compound, such as 2-phenylethyl acetate and methyl phenylacetate, also demonstrate significant antimicrobial activity.[1][3] In some cases, the ester form can exhibit enhanced activity compared to the parent alcohol. For instance, methyl phenylacetate has a lower MIC against E. coli than this compound, suggesting that modifications to the molecule can modulate its biological effect.[1] The increased lipophilicity of esters may facilitate their passage through the microbial cell membrane, contributing to their antimicrobial efficacy.
Some studies indicate that the antifungal action of this compound involves the induction of mitochondrial abnormalities and the upregulation of genes related to autophagy and programmed cell death in fungal cells.[5]
Antioxidant Activity
The antioxidant activity of this compound itself is generally low.[8] However, esterification with phenolic acids, such as caffeic acid and protocatechuic acid, can significantly enhance the antioxidant capacity of the resulting molecule.[2] The number and position of hydroxyl groups on the aromatic ring of the phenolic acid moiety play a crucial role in determining the antioxidant potential. Esters of dihydroxyphenolic acids, like caffeic acid, exhibit higher antioxidant activity compared to their parent acids.[2] This is likely due to the increased stability of the resulting phenoxyl radical. The enhanced lipophilicity of these esters may also improve their effectiveness in lipid-based systems.
Cytotoxicity
The cytotoxicity of this compound and its esters is a critical consideration, particularly for their potential applications in pharmaceuticals and as food preservatives. This compound itself can be toxic to producing microorganisms, such as yeast, at concentrations between 2 and 5 g/L, which can limit its biotechnological production.[18] The cytotoxic effect is often linked to the disruption of cell membranes.[18]
Phenolic acid phenethyl esters have been investigated for their anti-cancer properties. Their cytotoxic effects appear to be selective, with some derivatives showing toxicity towards oral cancer cell lines but not normal human oral fibroblasts. This selective cytotoxicity suggests potential for these compounds in cancer chemotherapy.
Conclusion
References
- 1. The Bacteriostatic Activity of this compound Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action for this compound isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenylethyl Isothiocyanate Exerts Antifungal Activity against Alternaria alternata by Affecting Membrane Integrity and Mycotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Phenylethyl Isothiocyanate Exerts Antifungal Activity against Alternaria alternata by Affecting Membrane Integrity and Mycotoxin Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. youtube.com [youtube.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. tristanbereau.com [tristanbereau.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Trace Level Detection of 2-Phenylethanol: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring highly sensitive and accurate quantification of 2-phenylethanol, this guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques. This document outlines the performance characteristics of various methods, supported by experimental data, to facilitate informed decisions for your analytical needs.
This compound (2-PE) is a volatile aromatic compound with a characteristic rose-like odor, making it a significant component in the flavor, fragrance, and cosmetic industries. Its presence as a potential impurity or metabolite in pharmaceutical formulations necessitates robust and sensitive analytical methods for its detection and quantification at trace levels. This guide focuses on the validation of a GC-MS method and compares its performance with other techniques, including Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including sensitivity, selectivity, linearity, and the nature of the sample matrix. The following table summarizes the key performance indicators of different methods for the determination of this compound.
| Parameter | GC-MS | GC-MS/MS | GC-FID with DLLME | HPLC-UV |
| Limit of Detection (LOD) | - | - | 0.1 mg/L | 0.094 mg/L[1] |
| Limit of Quantification (LOQ) | - | 0.5 - 6.1 µg/L (urine), 2.0 - 3.9 µg/L (blood)[2] | - | 0.15 mg/L[1] |
| Linearity Range | - | - | 1.0 - 300.0 mg/L | 0.15 - 1.05 mg/mL[1] |
| Recovery | 70 - 115%[3][4] | - | 93.7 - 97.2% | 99.76 - 100.03%[1] |
| Relative Standard Deviation (RSD) | < 20%[3][4] | - | 1.5 - 2.4% | < 1%[1] |
| Sample Matrix | Food Simulants[3][4] | Human Blood, Urine[2] | Rose Water | Lubricant Formulation[1] |
Note: "-" indicates that the specific data was not available in the cited literature. DLLME refers to Dispersive Liquid-Liquid Microextraction.
Experimental Protocols
Validated GC-MS Method for Trace Level Detection
This method is suitable for the quantification of this compound in complex matrices such as food simulants.
a) Sample Preparation: Liquid-Liquid Extraction
-
To 10 mL of the sample (e.g., food simulant), add 2 g of sodium chloride.
-
Add 5 mL of a suitable organic solvent (e.g., dichloromethane).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully collect the organic layer for GC-MS analysis.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Impact Energy: 70 eV
-
Scan Range: m/z 35-350
Alternative Method 1: GC-FID with Dispersive Liquid-Liquid Microextraction (DLLME)
This rapid and efficient microextraction technique is well-suited for the analysis of this compound in aqueous samples like rose water.
a) Sample Preparation: DLLME
-
Take a 5 mL aliquot of the aqueous sample in a conical centrifuge tube.
-
Rapidly inject a mixture of 1.0 mL of a disperser solvent (e.g., acetone) and 20 µL of an extraction solvent (e.g., chloroform) into the sample.
-
A cloudy solution will form. Vortex for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes to sediment the extraction solvent.
-
Collect the sedimented phase (approximately 1-2 µL) using a microsyringe for GC-FID analysis.
b) GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a Flame Ionization Detector
-
Column: HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min
-
Inlet Temperature: 270 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute
-
Ramp: 8 °C/min to 250 °C
-
Hold: 10 minutes at 250 °C
-
Alternative Method 2: HPLC-UV
This method is suitable for the determination of this compound in pharmaceutical or cosmetic formulations.[1]
a) Sample Preparation
-
Accurately weigh a portion of the sample and dissolve it in the mobile phase to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) HPLC-UV Instrumentation and Conditions
-
HPLC System: With a UV-Vis detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method Validation Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the validation process and the analytical pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow for the validation of a GC-MS method for this compound analysis.
Caption: Logical relationship between this compound and different analytical techniques.
Conclusion
The choice between GC-MS, GC-FID, and HPLC-UV for the trace level detection of this compound depends on the specific requirements of the analysis.
-
GC-MS and GC-MS/MS offer the highest selectivity and sensitivity, making them ideal for complex matrices and when very low detection limits are required, such as in biological samples.[2]
-
GC-FID with DLLME provides a rapid and cost-effective solution with good sensitivity for routine analysis of aqueous samples.
-
HPLC-UV is a versatile technique suitable for a wide range of samples, particularly for less volatile or thermally labile compounds, and is commonly used in quality control of pharmaceutical and cosmetic products.[1]
By presenting this comparative data and detailed methodologies, this guide aims to empower researchers and scientists to select the most appropriate analytical method for their specific application in the detection of this compound.
References
- 1. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bacteriostatic Activity of 2-Phenylethanol and Its Derivatives
This guide provides a detailed comparison of the bacteriostatic properties of 2-phenylethanol (2-PEtOH) and several of its derivatives. The analysis is based on experimental data that correlates their membrane binding affinity with their ability to inhibit bacterial growth, offering valuable insights for researchers, scientists, and professionals in drug development.
The primary mechanism behind the bacteriostatic action of these compounds is their interaction with bacterial cell membranes.[1][2][3][4] this compound and its derivatives can insert themselves into the lipid bilayer of the cell membrane, disrupting its structure and function.[1][2][3][4] This interference with the cell membrane is a key factor in their ability to inhibit bacterial growth. It has been observed that the propensity of these molecules to partition into biomembranes positively correlates with their bacteriostatic activity.[1][2][3][4]
Quantitative Comparison of Bacteriostatic Activity
The bacteriostatic activity of this compound and its derivatives was quantified by determining their Minimum Inhibitory Concentration 50 (MIC50) against Escherichia coli. The MIC50 value represents the concentration of a substance that inhibits 50% of bacterial growth. A lower MIC50 value indicates a higher bacteriostatic potential. The following table summarizes the MIC50 values for the tested compounds.
| Compound | Chemical Structure | MIC50 (mM) against E. coli |
| This compound | C8H10O | ~15 |
| Phenylacetic acid | C8H8O2 | > 80 |
| Phenyllactic acid | C9H10O3 | > 80 |
| Methyl phenylacetate | C9H10O2 | ~10 |
| Tyrosol | C8H10O2 | Not bacteriostatic |
| 1-Hexanol (Control) | C6H14O | ~7 |
Data sourced from Kleinwächter et al., 2021.[1]
Experimental Protocols
Determination of Minimal Inhibitory Concentration 50 (MIC50):
The MIC50 values were determined through a growth assay using Escherichia coli strain MC4100.[1]
-
Bacterial Culture Preparation: E. coli MC4100 was cultured overnight in a terrific broth (TB) medium buffered with 10% K2HPO4/KH2PO4 (0.17 M/0.72 M) and supplemented with 1:1000 streptomycin (50 mg/mL).
-
Inoculation: The overnight culture was diluted in fresh TB medium to an optical density at 600 nm (OD600) of 0.2.
-
Exposure to Test Compounds: The bacterial cultures were then exposed to varying concentrations of this compound and its derivatives. The highest concentrations tested were limited by the solubility of the compounds in the TB medium or the concentration at which E. coli growth was completely inhibited.
-
Incubation: The cultures were incubated for four hours at 37°C with shaking at 200 rpm.
-
Growth Measurement: After incubation, a 5-fold diluted sample of each culture was measured for its OD600 to determine bacterial growth.
-
Data Analysis: The OD600 values were plotted against the substance concentration, and a dose-response curve was fitted to the data to calculate the MIC50 value.[1]
Visualizing the Mechanism of Action and Experimental Workflow
The bacteriostatic activity of this compound and its derivatives is closely linked to their ability to interact with and disrupt the bacterial cell membrane. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of bacteriostatic action.
The experimental workflow for determining the MIC50 values is a critical component of this research. The following diagram outlines the key steps in this process.
Caption: Workflow for MIC50 determination.
References
- 1. The Bacteriostatic Activity of this compound Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The Bacteriostatic Activity of this compound Derivatives Correlates with Membrane Binding Affinity | Semantic Scholar [semanticscholar.org]
- 4. The Bacteriostatic Activity of this compound Derivatives Correlates with Membrane Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling 2-Phenylethanol
For Immediate Reference: A comprehensive guide to personal protective equipment (PPE), safe handling procedures, and disposal protocols for 2-Phenylethanol, tailored for research, scientific, and drug development professionals.
This document provides essential, immediate safety and logistical information for the handling of this compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the potential hazards of this compound, which include skin and serious eye irritation, and potential harm if swallowed or inhaled.[1][2]
Eye and Face Protection
Given the risk of serious eye damage, appropriate eye and face protection is mandatory.[1]
| Protection Level | Equipment |
| Minimum | Safety glasses with side shields |
| Recommended | Tight-sealing safety goggles |
| High-Risk Operations | Face shield in combination with safety goggles |
Skin Protection
Harmful in contact with skin, protective gloves and clothing are required to prevent exposure.[1]
Glove Selection:
| Glove Material | Recommendation |
| Neoprene | Good to Excellent |
| Nitrile | Good to Excellent |
| Butyl Rubber | Good |
| Polyvinyl Chloride (PVC) | Fair to Good |
Protective Clothing:
A lab coat or chemical-resistant apron should be worn to protect against splashes and spills. For operations with a higher risk of significant exposure, chemical-resistant coveralls are recommended.
Respiratory Protection
To prevent irritation of the respiratory system, appropriate respiratory protection should be used, especially in poorly ventilated areas or when dealing with aerosols or heated this compound.[1] Since no specific Occupational Exposure Limits (OELs) have been established by OSHA or NIOSH for this compound, a conservative approach to respiratory protection is advised.[3]
| Condition | Recommended Respirator |
| Low vapor concentration / Good ventilation | Air-purifying respirator (APR) with organic vapor (OV) cartridges |
| Higher vapor concentration / Spills | Full-facepiece respirator with organic vapor (OV) cartridges |
| Unknown concentration / Emergencies | Self-contained breathing apparatus (SCBA) |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential to maintain a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection.
-
Dispensing: When dispensing, avoid splashing or creating aerosols.
-
Contamination: Be mindful of potential cross-contamination. Do not touch personal items or surfaces with gloved hands.
-
Doffing PPE: After handling is complete, remove PPE carefully to prevent self-contamination.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from oxidizing agents and strong acids.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste this compound:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated PPE and Materials:
-
Gloves and other disposable PPE: Place in a designated hazardous waste container immediately after use.
-
Lab Coats: If significantly contaminated, launder professionally or dispose of as hazardous waste. Do not launder with personal clothing.
-
Spill Cleanup Materials: Absorb spills with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent in a sealed container for disposal as hazardous waste.
Experimental Protocols
Donning and Doffing of Personal Protective Equipment
Correctly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent exposure.
Donning Sequence:
-
Gown/Lab Coat: Put on and fasten securely.
-
Mask or Respirator: Secure ties or elastic bands. Perform a user seal check if using a respirator.
-
Goggles or Face Shield: Adjust to fit comfortably.
-
Gloves: Pull gloves on to cover the cuff of the gown or lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-in-glove technique to avoid touching the outside of the gloves with bare hands.
-
Gown/Lab Coat: Unfasten and peel away from the body, turning it inside out as it is removed.
-
Goggles or Face Shield: Remove by handling the headband or side pieces.
-
Mask or Respirator: Remove by handling the ties or straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Visual Workflow for PPE Selection
Caption: Logical workflow for PPE selection when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
